TC-E 5003
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCVZJKZJGIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169569 | |
| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17328-16-4 | |
| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17328-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of TC-E 5003 in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms by which TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by intervening in key steps of the TLR4-mediated NF-κB activation cascade. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key experiments in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by a family of inhibitor proteins, most notably IκBα.[2] Activation of the canonical NF-κB pathway, often initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/p50 heterodimer), allowing their translocation into the nucleus where they bind to specific DNA sequences and initiate the transcription of target genes.[1][5]
This compound: A Selective PRMT1 Inhibitor
This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that catalyzes the methylation of arginine residues on proteins and is involved in various cellular processes, including inflammation.[6][7] this compound has been identified as a potent anti-inflammatory agent, and its mechanism of action is linked to the modulation of key inflammatory signaling pathways, including the NF-κB pathway.[6][7]
Mechanism of Action of this compound in the NF-κB Pathway
This compound exerts its inhibitory effects on the NF-κB signaling pathway primarily by targeting upstream components of the TLR4 signaling cascade.[6] Studies have shown that this compound attenuates the lipopolysaccharide (LPS)-induced inflammatory response.[6][7] The key mechanisms include:
-
Inhibition of Src Kinase Activation: this compound has been shown to inhibit the phosphorylation of Src kinase, an upstream event in the NF-κB signaling pathway triggered by LPS.[6]
-
Attenuation of IκBα Phosphorylation and Degradation: By inhibiting upstream signaling events, this compound leads to a significant downregulation of phosphorylated IκBα.[6] This prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
-
Suppression of NF-κB Nuclear Translocation: Consequently, this compound downregulates the nuclear translocation of the NF-κB subunits p65 and p50.[6][7]
-
Reduction of Inflammatory Gene Expression: The inhibition of NF-κB activation by this compound results in a dramatic reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][8]
It is important to note that this compound also modulates the Activator Protein-1 (AP-1) signaling pathway by directly regulating the expression of c-Jun, another key transcription factor involved in inflammation.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on the NF-κB signaling pathway and inflammatory responses.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| Protein Arginine Methyltransferase 1 (PRMT1) | 1.5 µM | hPRMT1 | [9][10] |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Compound | Concentration | Cell Line | % Inhibition of NO Production | Reference |
| This compound | 1 µM | RAW264.7 | Significant and dose-dependent decrease | [10] |
Table 3: Effect of this compound on LPS-Induced Inflammatory Gene Expression
| Gene | This compound Treatment | Cell Line | Result | Reference |
| iNOS | 1 µM | RAW264.7 | Remarkably reduced expression | [10] |
| COX-2 | 1 µM | RAW264.7 | Downregulated expression | [10] |
| TNF-α | 1 µM | RAW264.7 | Downregulated expression | [10] |
| IL-6 | 1 µM | RAW264.7 | Downregulated expression | [10] |
Table 4: Effect of this compound on Nuclear Translocation of NF-κB Subunits
| NF-κB Subunit | This compound Treatment (Time after LPS) | Cell Line | Result | Reference |
| p65 | 1 µM (15 min) | RAW264.7 | Suppressed translocation | [5] |
| p50 | 1 µM (15 min) | RAW264.7 | Suppressed translocation | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in NF-κB signaling.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage-like cells are a common model for studying inflammation.[6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Treatment: For experiments, cells are pre-treated with this compound (typically 1 µM) for a specified time before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[5]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[7]
-
RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR)
-
Principle: To quantify the mRNA expression levels of inflammatory genes.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[8]
-
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of key signaling molecules.
-
Procedure:
-
Lyse treated cells to extract total protein or prepare nuclear and cytoplasmic fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, p50, Src, phosphorylated Src, and a loading control (e.g., β-actin or Lamin A/C).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.[6][8]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Canonical NF-κB signaling pathway initiated by LPS and the inhibitory action of this compound on Src.
Caption: A typical experimental workflow for studying the effects of this compound on LPS-induced inflammation.
Conclusion
This compound, a selective PRMT1 inhibitor, effectively suppresses the NF-κB signaling pathway by targeting upstream components of the TLR4 cascade, specifically through the inhibition of Src kinase activation. This leads to a reduction in IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. The data presented in this guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. youtube.com [youtube.com]
- 2. embopress.org [embopress.org]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Receptor-Induced NF-κB Activation Is Negatively Regulated by E3 Ubiquitin Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Anti-Inflammatory Potential of TC-E 5003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), is emerging as a compound of significant interest in the field of inflammation research. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is primarily derived from in vitro studies, which form the current foundation of our understanding of this molecule's potential therapeutic applications in inflammatory conditions.
Core Mechanism of Action: Inhibition of PRMT1 and Downstream Signaling
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of PRMT1, a key enzyme that methylates arginine residues on histone and non-histone proteins. This inhibition has been shown to modulate critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, which are central to the expression of pro-inflammatory genes. This compound has a half-maximal inhibitory concentration (IC50) of 1.5 µM against human PRMT1.[1][2][3][4]
The anti-inflammatory activity of this compound is particularly evident in the context of Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6] By targeting PRMT1, this compound interferes with the downstream cascade initiated by LPS, leading to a reduction in the production of key inflammatory mediators.
Quantitative Assessment of Anti-Inflammatory Efficacy
The following tables summarize the key quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound | % Inhibition of NO Production |
| 0.5 µM | Dose-dependent decrease |
| 1.0 µM | Significant and dose-dependent decrease |
Data derived from studies where RAW264.7 cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.[1]
Table 2: Downregulation of Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages
| Target Gene | Treatment | Fold Change vs. LPS Control |
| iNOS | This compound (1 µM) + LPS | Significantly reduced |
| COX-2 | This compound (1 µM) + LPS | Significantly reduced |
| TNF-α | This compound (1 µM) + LPS | Significantly reduced |
| IL-6 | This compound (1 µM) + LPS | Significantly reduced |
| IL-1β | This compound (1 µM) + LPS | Significantly reduced |
RAW264.7 cells were pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 6 hours. Gene expression was measured by RT-PCR.[1]
Table 3: Effects on NF-κB and AP-1 Signaling Pathway Components in LPS-Stimulated RAW264.7 Macrophages
| Protein Target | Effect of this compound (1 µM) |
| Nuclear p65 | Downregulated translocation |
| Nuclear p50 | Downregulated translocation |
| Nuclear c-Jun | Downregulated translocation |
| IκBα Activation | Attenuated |
| Src Activation | Attenuated |
Nuclear translocation and protein activation were assessed by Western blotting after pre-treatment with this compound and LPS stimulation.[5][6]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, the cells are pre-treated with varying concentrations of this compound (typically 0.5 µM and 1 µM) or vehicle (DMSO) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
2. Nitric Oxide (NO) Assay:
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
3. RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR):
-
Objective: To quantify the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
After 6 hours of LPS stimulation, total RNA is extracted from the RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-time PCR is performed using specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
4. Western Blot Analysis:
-
Objective: To determine the levels and subcellular localization of key signaling proteins.
-
Procedure:
-
Following LPS stimulation for the indicated times, cells are harvested and lysed to obtain whole-cell lysates or fractionated to separate nuclear and cytoplasmic extracts.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p65, p50, c-Jun, IκBα, Src, and loading controls like Lamin A/C for nuclear fraction and β-actin for cytoplasmic/whole-cell lysate).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of PRMT1 and the subsequent downregulation of the NF-κB and AP-1 signaling pathways. The quantitative data demonstrates its efficacy in reducing the production of key inflammatory mediators and the expression of pro-inflammatory genes in a cellular model of inflammation.
While these findings are promising, further research is warranted. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate these in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing anti-inflammatory compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TC-E 5003 on Cancer Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative effects across a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound is a selective small molecule inhibitor of PRMT1 with an IC50 of 1.5 µM against human PRMT1.[2] This document provides an in-depth analysis of the effects of this compound on cancer cell proliferation.
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) and percentage of cell proliferation inhibition at a specific concentration are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | % Inhibition (at 6.0 µM) |
| A549 | Lung Cancer | 0.7022[3] | 77.11%[3] |
| H1299 | Lung Cancer | 0.6844[3] | 80.11%[3] |
| MCF-7 | Breast Cancer | 0.4128[3] | 86.77%[3] |
| MDA-MB-231 | Breast Cancer | 0.5965[3] | 71.43%[3] |
In addition to in vitro studies, this compound has shown anti-tumor effects in vivo. In a xenograft mouse model using A549 lung cancer cells, this compound alone resulted in a tumor growth inhibition of 31.76%.[3]
Mechanism of Action: Inhibition of the PRMT1 Signaling Pathway
This compound exerts its anti-proliferative effects by selectively inhibiting PRMT1. This inhibition disrupts the methylation of PRMT1's downstream targets, which in turn modulates signaling pathways critical for cancer cell survival and proliferation. Key pathways affected include the NF-κB and AP-1 signaling cascades.[2] By downregulating the activity of these pathways, this compound can suppress the expression of genes involved in cell cycle progression and inflammation, ultimately leading to a reduction in cancer cell proliferation and the induction of apoptosis.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol outlines the methodology used to determine the effect of this compound on the proliferation of various cancer cell lines.[3]
-
Cell Seeding: Seed cancer cells (A549, H1299, MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium.
-
Cell Adhesion: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the treated cells for the desired time points.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for a period that allows for sufficient color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the procedure for assessing apoptosis in A549 lung cancer cells following treatment with this compound.[3][4]
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium.
-
Cell Adhesion: Allow the cells to attach by incubating for 24 hours.
-
Treatment: Treat the cells with 0.6 µM of this compound.
-
Incubation: Incubate the cells for 3, 48, and 96 hours.
-
Cell Staining: Harvest the cells and double-stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a fluorescence-activated cell sorter (FACS).
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
References
- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of TC-E 5003 on Adipocyte Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel effects of TC-E 5003 on adipocyte thermogenesis. Initially identified as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1), recent findings have unexpectedly revealed its potent thermogenic properties in both murine and human subcutaneous adipocytes.[1][2] This document details the current understanding of this compound's mechanism of action, which is independent of PRMT1 inhibition and involves the activation of the protein kinase A (PKA) signaling pathway. We present a summary of its observed effects, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows to support further research and development in the field of metabolic therapeutics.
Introduction to this compound
This compound, with the chemical name N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) with a reported IC50 of 1.5 µM.[3][4] While PRMT1 has been implicated in various cellular processes, including inflammation and cancer, the investigation into PRMT1 inhibitors has led to the serendipitous discovery of this compound's off-target effects on adipocyte metabolism.[3][4][5][6]
Emerging research has demonstrated that this compound induces a thermogenic program in primary subcutaneous adipocytes.[1][2] This is characterized by the upregulation of key thermogenic genes and the activation of metabolic pathways associated with energy expenditure.[1][2] Notably, these effects are not mediated through its inhibition of PRMT1 or via the classical beta-adrenergic receptor pathways, suggesting a novel mechanism of action.[1][2]
Core Findings: this compound's Thermogenic Effects
Studies have shown that treatment of primary murine and human subcutaneous adipocytes with this compound leads to significant changes in their metabolic phenotype, consistent with a shift towards a thermogenic, or "beige," adipocyte profile. The key observed effects are summarized in the table below.
| Parameter | Effect of this compound Treatment | Cell Types | References |
| Ucp1 Expression | Significantly upregulated | Primary murine and human subcutaneous adipocytes | [1][2] |
| Fgf21 Expression | Significantly upregulated | Primary murine and human subcutaneous adipocytes | [1][2] |
| PKA Signaling | Activated | Primary murine and human subcutaneous adipocytes | [1][2] |
| Lipolysis | Activated | Primary murine and human subcutaneous adipocytes | [1][2] |
| PRMT1 Dependence | Independent | - | [1][2] |
| Beta-Adrenergic Receptor Dependence | Independent | - | [1][2] |
Signaling Pathway
The thermogenic effects of this compound in adipocytes are mediated through the activation of the Protein Kinase A (PKA) signaling pathway. This activation leads to two key downstream events: the stimulation of lipolysis and the upregulation of thermogenic gene expression, including Uncoupling Protein 1 (UCP1) and Fibroblast Growth Factor 21 (FGF21).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on adipocyte thermogenesis.
Primary Adipocyte Culture and Differentiation
This protocol describes the isolation of stromal vascular fraction (SVF) cells from subcutaneous adipose tissue and their subsequent differentiation into mature adipocytes.
Materials:
-
Subcutaneous adipose tissue
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)
-
Collagenase Type I solution (1 mg/mL in DMEM/F12)
-
Red blood cell lysis buffer
-
100 µm cell strainer
-
Adipogenic induction medium (DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, 1 µM rosiglitazone)
-
Adipocyte maintenance medium (DMEM/F12, 10% FBS, 1 µg/mL insulin)
Procedure:
-
Excise subcutaneous adipose tissue and mince finely in a sterile environment.
-
Digest the tissue with Collagenase Type I solution for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase with an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the suspension to pellet the SVF cells.
-
Resuspend the pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with DMEM/F12 with 10% FBS and centrifuge to pellet the SVF cells.
-
Plate the SVF cells and culture until confluent.
-
To induce differentiation, replace the culture medium with adipogenic induction medium for 2-3 days.
-
Replace the induction medium with adipocyte maintenance medium and culture for an additional 4-7 days, replacing the medium every 2-3 days. Mature adipocytes will accumulate lipid droplets.
This compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Treat the differentiated adipocytes with the this compound-containing medium for the desired duration (e.g., 4-24 hours).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) in all experiments.
Lipolysis Assay (Glycerol Release)
This assay measures the release of glycerol into the culture medium as an indicator of lipolysis.
Materials:
-
Culture medium from treated adipocytes
-
Glycerol-free 96-well plates
-
Glycerol standard solution
-
Free Glycerol Reagent
Procedure:
-
At the end of the this compound treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Add a known volume of the supernatant to a new 96-well plate.
-
Prepare a standard curve of glycerol in the same medium.
-
Add the Free Glycerol Reagent to all wells containing samples and standards.
-
Incubate at room temperature for the time specified by the manufacturer (typically 15-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the glycerol concentration in the samples by comparing their absorbance to the standard curve.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of thermogenic genes such as Ucp1 and Fgf21.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for Ucp1, Fgf21, and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
Lyse the treated adipocytes and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Western Blotting for PKA Signaling
This method is used to detect the phosphorylation of key proteins in the PKA signaling pathway, such as HSL (Hormone-Sensitive Lipase) and CREB (cAMP response element-binding protein).
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HSL, anti-HSL, anti-phospho-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated adipocytes and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on adipocyte thermogenesis.
Conclusion and Future Directions
This compound represents a promising new chemical entity for the study of adipocyte thermogenesis. Its ability to induce a beige adipocyte phenotype through a PRMT1- and beta-adrenergic-independent mechanism opens up new avenues for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target of this compound that initiates the PKA signaling cascade.
-
In Vivo Efficacy: Evaluating the effects of this compound on whole-body energy expenditure, glucose homeostasis, and body weight in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its thermogenic activity and minimize any potential off-target effects.
This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further characterizing the thermogenic properties of this compound and exploring its therapeutic potential.
References
- 1. TC‐E 5003, a protein methyltransferase 1 inhibitor, activates the PKA‐dependent thermogenic pathway in primary murine and human subcutaneous adipocytes – ScienceOpen [scienceopen.com]
- 2. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1-Mediated PARP1 Methylation Drives Lung Metastasis and Chemoresistance via P65 Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular targets of TC-E 5003
An In-depth Technical Guide to the Molecular Targets of TC-E 5003
Introduction
This compound, chemically known as N,N′-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a small molecule inhibitor primarily recognized for its selective action against Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine formation in proteins.[1] Dysregulation of PRMT1 has been implicated in various pathological conditions, including inflammation, oxidative stress, and cancer, making it a significant therapeutic target.[1][3] This document provides a comprehensive overview of the , its impact on key signaling pathways, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Target: PRMT1
The principal molecular target of this compound is Protein Arginine Methyltransferase 1 (PRMT1). It acts as a selective inhibitor of this enzyme.[4][5] Docking simulations suggest that this compound binds to the substrate arginine binding site of PRMT1 when the S-adenosyl-l-methionine (SAM) binding site is occupied.[6] Its selectivity is a key feature, as it shows no significant inhibitory activity against other methyltransferases like CARM1 (PRMT4) or the lysine methyltransferase Set7/9.[1][7][8]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary target and its cytotoxic effects on various cancer cell lines have been quantified through IC50 measurements.
| Target/Cell Line | Description | IC50 Value (µM) | Reference |
| hPRMT1 | Human Protein Arginine Methyltransferase 1 (cell-free assay) | 1.5 | [4][5][9] |
| MCF-7 | Human Breast Adenocarcinoma | 0.41 | [10][11] |
| 1.97 | [6] | ||
| LNCaP | Human Prostate Carcinoma | 4.49 | [6] |
| A549 | Human Lung Carcinoma | 0.70 | [10][11] |
| NCI-H1299 | Human Non-Small Cell Lung Carcinoma | 0.68 | [10][11] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.60 | [10][11] |
Modulation of Cellular Signaling Pathways
This compound influences several critical intracellular signaling pathways, primarily stemming from its inhibition of PRMT1 and potentially through off-target effects. Its most documented activities relate to anti-inflammatory responses and thermogenesis.
Anti-Inflammatory Effects via TLR4 Signaling
This compound demonstrates significant anti-inflammatory properties by modulating the Toll-like receptor 4 (TLR4) signaling pathway, typically activated by lipopolysaccharide (LPS).[1] The compound effectively suppresses the downstream activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][4]
The mechanism involves:
-
Inhibition of Src Activation : this compound attenuates the phosphorylation and activation of Src, a tyrosine kinase upstream of the NF-κB pathway.[1][2]
-
Suppression of NF-κB Nuclear Translocation : By inhibiting Src, it prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This leads to a reduction in the nuclear translocation of the active NF-κB subunits p65 and p50.[1][2]
-
Downregulation of c-Jun : this compound directly regulates and decreases the gene expression of c-Jun, a critical component of the AP-1 transcription factor.[1][2][7]
This cascade of inhibition results in a dramatic reduction of LPS-induced inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[1][2]
Activation of Thermogenesis
In a surprising finding, this compound has been shown to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[12] This effect appears to be independent of its primary target, PRMT1, and also independent of beta-adrenergic receptors.[12] this compound treatment activates Protein Kinase A (PKA) signaling and lipolysis.[9][12] This leads to a significant upregulation in the expression of key thermogenic genes, Uncoupling Protein 1 (UCP1) and Fibroblast Growth Factor 21 (FGF21).[9][12] This suggests a potential application for this compound in the research of obesity and metabolic disorders.[9]
References
- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-E 5003 CAS number and chemical properties
Introduction
TC-E 5003, also known as N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2][3] PRMT1 is a key enzyme that catalyzes the post-translational modification of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity has been implicated in several diseases, most notably in various forms of cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an off-white solid compound with the chemical formula C16H14Cl2N2O4S.[1][3] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 17328-16-4[1][4][5][6] |
| IUPAC Name | N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)[5][6] |
| Other Names | NSC 30176[2][5][7] |
| SMILES | ClCC(=O)Nc1ccc(cc1)S(=O)(=O)c1ccc(NC(=O)CCl)cc1[7] |
| InChI Key | SHRCVZJKZJGIHQ-UHFFFAOYSA-N[5] |
| Property | Value |
| Molecular Weight | 401.26 g/mol [1][4][6] |
| Molecular Formula | C16H14Cl2N2O4S[1][4][6] |
| Appearance | Off-white solid[3] |
| Purity | ≥98%[1][4] |
| Solubility | Soluble to 50 mM in DMSO.[1][8] Insoluble in ethanol and water.[3] |
| Storage | Store at +4°C or -20°C.[1][3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of human PRMT1 with an IC50 value of 1.5 µM.[1][2][7][9] It exhibits high selectivity for PRMT1, showing no significant inhibitory activity against other methyltransferases such as CARM1 (PRMT4) and Set7/9 at concentrations up to 50 µM.[1][5]
The primary mechanism of action of this compound involves the direct inhibition of the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, thereby modulating downstream cellular processes.
Anti-inflammatory Effects:
This compound has demonstrated significant anti-inflammatory properties.[2][9] It modulates the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by inhibiting the activation of key signaling pathways, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2][][11] Specifically, this compound has been shown to:
-
Reduce the production of nitric oxide (NO), a key inflammatory mediator.[11][12]
-
Decrease the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]
-
Downregulate the nuclear translocation of the NF-κB subunits p65 and p50.[]
-
Inhibit the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[11]
Anticancer Activity:
This compound has shown promising anti-proliferative effects in various cancer cell lines. It inhibits the growth of MCF7a breast cancer cells (GI50 = 1.97 µM) and LNCaP prostate cancer cells (GI50 = 4.49 µM).[1][7] Furthermore, it attenuates androgen-induced gene expression in LNCaP cells.[1] In lung cancer cell lines A549 and H1299, the IC50 values were determined to be 0.7022 µM and 0.6844 µM, respectively.[13][14] For breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 0.4128 µM and 0.5965 µM, respectively.[13][14]
Thermogenic Effects:
Interestingly, this compound has been found to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[15] This effect is independent of its PRMT1 inhibitory activity and beta-adrenergic receptors.[15] this compound upregulates the expression of Ucp1 and Fgf21 and activates protein kinase A (PKA) signaling and lipolysis.[15]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
LPS-Induced Inflammatory Signaling Pathway Inhibition by this compound.
PKA-Dependent Thermogenic Pathway Activation by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cell lines.
-
Methodology:
-
Seed cells (e.g., RAW264.7, A549, MCF-7) in a 96-well plate at a density of 1 × 10^6 cells/mL and incubate overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified period (e.g., 24 or 48 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide by cells in response to treatment.
-
Methodology:
-
Plate RAW264.7 cells (1 × 10^6 cells/mL) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with this compound (e.g., 0-1 µM) for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 570 nm.[12]
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
-
Methodology:
-
Treat cells with this compound and/or LPS for the desired time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Jun, p65, p50, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Administer this compound (e.g., 0.5-2.0 mg) via a suitable route (e.g., subcutaneous injection) for a specified duration (e.g., 28 days).
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[9]
-
This compound is a valuable research tool for studying the biological roles of PRMT1 and for exploring its therapeutic potential in various diseases, including cancer and inflammatory disorders. Its selectivity and well-characterized mechanism of action make it an ideal probe for dissecting PRMT1-mediated signaling pathways. The diverse biological activities of this compound, including its unexpected thermogenic effects, warrant further investigation and may open new avenues for drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 4. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. This compound | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-E 5003: A Technical Overview of its Inhibition of hPRMT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5003 is a selective inhibitor of human protein arginine methyltransferase 1 (hPRMT1), a key enzyme involved in post-translational modification of proteins and a critical regulator of various cellular processes.[1][2][3] This technical guide provides an in-depth overview of the inhibitory activity of this compound against hPRMT1, including its IC50 value, the signaling pathways it modulates, and a generalized experimental protocol for assessing its inhibitory potential.
Quantitative Data Summary
The inhibitory potency of this compound against hPRMT1 has been consistently determined, providing a crucial benchmark for its biological activity.
| Compound | Target | IC50 Value |
| This compound | hPRMT1 | 1.5 µM |
This data is consistently reported across multiple sources.[1][2][3]
Core Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways, highlighting its potential therapeutic applications in inflammation and metabolic diseases.
Inhibition of LPS-Induced Inflammatory Pathways
This compound demonstrates anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory mediators.
References
Methodological & Application
Application Notes and Protocols for TC-E 5003 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2][3] As a type I PRMT, PRMT1 is responsible for the generation of monomethylarginine and asymmetric dimethylarginine.[2] Due to its involvement in pathological conditions such as cancer and inflammation, PRMT1 has emerged as a promising therapeutic target.[2][4] this compound has demonstrated anti-inflammatory and anti-tumor properties, making it a valuable tool for research in oncology and immunology.[1][2][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.7022[1][5] |
| NCI-H1299 | Lung Cancer | 0.6884[5] |
| MCF-7 | Breast Cancer | 0.4128[1][5] |
| MDA-MB-231 | Breast Cancer | 0.5965[1][5] |
| LNCaP | Prostate Cancer | 4.49 |
Table 2: Inhibition of Cancer Cell Proliferation by this compound (6.0 µM for 48 hours)
| Cell Line | Inhibition Rate (%) |
| A549 | 77.11[1] |
| NCI-H1299 | 80.11 |
| MCF-7 | 86.77[1] |
| MDA-MB-231 | 71.43 |
Experimental Protocols
General Cell Culture
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)[1]
-
Human lung cancer cell lines (A549, NCI-H1299)[1]
-
Murine macrophage cell line (RAW264.7)[2]
-
Human embryonic kidney cell line (HEK293T)[2]
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture all cell lines in either DMEM or RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Prepare a stock solution of this compound by dissolving it in DMSO.[1] For subsequent experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
Cell Viability Assay (CCK-8 or MTT)
This protocol is adapted from the Cell Counting Kit-8 (CCK-8) method used to assess the inhibitory effect of this compound on cell proliferation.[1] A similar protocol using the MTT assay can also be employed.
Materials:
-
Cells cultured as described above
-
96-well plates
-
This compound
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium and allow them to attach for 24 hours.[6]
-
After 24 hours, treat the cells with various concentrations of this compound. It is recommended to use a range of concentrations to determine the IC50 value.
-
Incubate the plates for the desired time points (e.g., 48 hours).[1]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay by Flow Cytometry
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[6][7][8]
Materials:
-
Cells cultured and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit[6]
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed A549 cells at a density of 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.[6]
-
Treat the cells with the desired concentration of this compound (e.g., 0.6 µM) for various time points (e.g., 3, 48, and 96 hours).[6]
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.[6][7][8]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits PRMT1, which in turn modulates downstream signaling pathways. In the context of inflammation, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1 signaling pathways.[2]
Caption: this compound inhibits PRMT1, leading to the modulation of downstream signaling pathways.
Inhibition of NF-κB Signaling Pathway by this compound
This compound attenuates LPS-induced inflammation by inhibiting the NF-κB signaling pathway. It has been shown to suppress the activation of Src and the subsequent phosphorylation of IκBα.[2] This prevents the nuclear translocation of the NF-κB subunits p65 and p50.[2]
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.
Caption: A logical workflow for studying the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of TC-E 5003 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), for in vitro experiments. This compound has demonstrated significant effects in various cellular models, including cancer cell lines and immune cells, primarily through the modulation of key signaling pathways.
Summary of Quantitative Data
The optimal concentration of this compound is highly dependent on the cell type and the biological process being investigated. Below is a summary of effective concentrations from various in vitro studies.
| Cell Line | Application | Effective Concentration | Key Findings | Citation |
| hPRMT1 (recombinant) | Enzyme Inhibition | IC50: 1.5 µM | Selective inhibition of PRMT1. | [1][2][3] |
| RAW264.7 | Anti-inflammatory | 0 - 1 µM | Suppressed LPS-induced nitric oxide (NO) production. | [2][4] |
| RAW264.7 | Anti-inflammatory | 1 µM | Regulated LPS-induced AP-1 transcriptional activity by modulating c-Jun expression. | [2] |
| Primary iWAT cells | Thermogenesis | 10 µM (4 hours) | Augmented thermogenesis by increasing UCP1 expression. | [2] |
| A549 (Lung Cancer) | Antiproliferative | IC50: 0.7022 µM | Inhibited cell proliferation. | [5][6][7] |
| NCL-H1299 (Lung Cancer) | Antiproliferative | IC50: 0.6844 µM | Inhibited cell proliferation. | [5][6][7] |
| MCF-7 (Breast Cancer) | Antiproliferative | IC50: 0.4128 µM | Inhibited cell proliferation. | [5][6][7] |
| MDA-MB-231 (Breast Cancer) | Antiproliferative | IC50: 0.5965 µM | Inhibited cell proliferation. | [5][6][7] |
| Various Cancer Cell Lines (A549, H1299, MCF-7, MDA-MB-231) | Antiproliferative | 6 µM (48 hours) | Significantly inhibited proliferation (71.43% - 86.77%). | [2][5] |
| LNCaP (Prostate Cancer) | Gene Expression | Not specified | Attenuated androgen-induced gene expression. | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Figure 1: Signaling pathways modulated by this compound.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.[2] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.[2] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium.
Cell Culture and Treatment
The following is a general protocol for cell culture and treatment with this compound. Specific cell culture conditions may vary depending on the cell line.
Figure 2: General workflow for cell treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates, flasks, or dishes.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).[6]
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 30 minutes for pre-treatment, or 24-48 hours for proliferation assays).[2][4][5]
-
(Optional) Stimulation: For studies involving agonists (e.g., LPS), add the stimulus to the culture medium after the pre-treatment with this compound.[4][8]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring the effect of this compound on LPS-induced NO production in RAW264.7 macrophage cells.[4][8]
Materials:
-
RAW264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate overnight.[9]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for 30 minutes.[4]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]
-
Collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite standard curve.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on protein expression and phosphorylation in signaling pathways.[8][9]
Protocol:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-c-Jun, p65, p50, IκBα).[8][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (e.g., MTT or CCK-8)
This protocol is for assessing the anti-proliferative effects of this compound on cancer cells.[5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
This compound
-
MTT or CCK-8 reagent
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 48 hours).[5]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TC-E 5003 Treatment of RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including inflammation.[1][2][3][4] In the context of immunology and drug discovery, the murine macrophage-like cell line, RAW264.7, serves as a valuable in vitro model to study inflammatory responses.[5] This document provides detailed application notes and protocols for the treatment of RAW264.7 cells with this compound to investigate its anti-inflammatory properties, particularly in the context of Toll-like receptor 4 (TLR4) signaling.
This compound has been shown to modulate the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 cells by inhibiting PRMT1.[1][2][6] This inhibition leads to the downregulation of key inflammatory pathways, including the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2][6] Consequently, the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6 is significantly reduced.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on LPS-induced inflammatory responses in RAW264.7 cells.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (µM) | LPS (1 µg/mL) Treatment | NO Production Inhibition (%) |
| 0 | + | 0% (Control) |
| 0.25 | + | Significant reduction |
| 0.5 | + | Further significant reduction |
| 1 | + | Maximal reduction observed |
Note: Data is compiled based on findings that this compound significantly and dose-dependently decreased NO production without cytotoxicity.[1]
Table 2: Effect of this compound on Pro-Inflammatory Gene Expression
| Gene Target | This compound (1 µM) + LPS (1 µg/mL) | Outcome |
| iNOS | + | Remarkable reduction in mRNA expression |
| COX-2 | + | Downregulation of mRNA expression |
| TNF-α | + | Downregulation of mRNA expression |
| IL-1β | + | Downregulation of mRNA expression |
| IL-6 | + | Downregulation of mRNA expression |
Note: This table summarizes the observed downregulation of inflammatory gene transcription following treatment with this compound.[1][2]
Experimental Protocols
Cell Culture and Maintenance of RAW264.7 Cells
This protocol outlines the standard procedure for culturing and maintaining the RAW264.7 macrophage cell line.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scrapers
-
Sterile tissue culture flasks and plates
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
For passaging, when cells reach 70-80% confluency, gently dislodge the adherent cells using a cell scraper.
-
Resuspend the cells in fresh medium and seed into new culture flasks at a suitable density.
-
Refresh the culture medium every 2-3 days.[8]
LPS-Induced Inflammation and this compound Treatment
This protocol details the induction of an inflammatory response in RAW264.7 cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
RAW264.7 cells, plated at the desired density
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle for this compound)
-
Complete culture medium
Procedure:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-1 µM) or vehicle (DMSO) for 30 minutes.[1][9]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for NO production).[1][2]
-
Proceed with downstream assays to evaluate the inflammatory response.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol describes the quantification of NO production in the cell culture supernatant using the Griess assay.
Materials:
-
Cell culture supernatants from treated cells
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatants after the 24-hour LPS stimulation period.[1]
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.[1][9]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Analysis of Gene Expression by RT-PCR
This protocol provides a general workflow for analyzing the mRNA expression levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable RNA extraction kit.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
Western Blot Analysis of Signaling Proteins
This protocol details the detection of key proteins in the NF-κB and AP-1 signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-c-Jun, anti-c-Jun, anti-p65, anti-p50, anti-Lamin A/C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
For analysis of cytoplasmic and nuclear proteins, treat cells with LPS for shorter durations (e.g., 0-60 minutes).[1][2]
-
Prepare whole-cell lysates or perform nuclear/cytoplasmic fractionation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For nuclear translocation analysis, normalize the levels of nuclear proteins (e.g., p65, p50, c-Jun) to a nuclear loading control like Lamin A/C.[1][2]
Visualizations
Signaling Pathways
References
- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
In Vivo Study Design for GPR39 Agonism in Mouse Models: Application Notes and Protocols
A Note on Compound Identity: Initial research indicates a potential confusion in the query. The compound TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) and not a GPR39 agonist. In contrast, TC-G 1008 (also known as GPR39-C3) is a well-characterized, potent, and orally bioavailable GPR39 agonist used in in vivo studies.[1][2] These application notes and protocols will, therefore, focus on the design of in vivo studies using the GPR39 agonist, TC-G 1008.
Introduction to GPR39
G protein-coupled receptor 39 (GPR39) is a member of the ghrelin receptor family and is activated by zinc ions.[3] It is expressed in various tissues, including the pancreas, gastrointestinal tract, liver, and brain.[4][5] GPR39 signaling is implicated in numerous physiological processes, such as insulin secretion, gut barrier function, and neurotransmission, making it a promising therapeutic target for metabolic diseases, inflammatory bowel disease, and neurological disorders.[3][4][6]
GPR39 Signaling Pathways
Activation of GPR39 can initiate multiple downstream signaling cascades, primarily through Gαq, Gαs, and Gα12/13 proteins. This leads to the modulation of intracellular calcium levels, cAMP production, and other cellular responses. A simplified diagram of the key signaling pathways is presented below.
In Vivo Study Design: General Considerations
The following sections provide protocols for in vivo studies in mouse models to investigate the efficacy of TC-G 1008. The choice of model will depend on the therapeutic area of interest.
Animal Models
Selection of an appropriate mouse model is critical. Based on the known functions of GPR39, relevant models include:
-
Metabolic Disease: Diet-induced obesity (DIO) mice or genetic models of diabetes (e.g., db/db mice). GPR39 knockout mice have shown altered glucose homeostasis, particularly in the context of diet-induced obesity.[4][5]
-
Inflammatory Bowel Disease: Dextran sodium sulfate (DSS)-induced colitis model. GPR39 knockout mice exhibit increased susceptibility to DSS-induced colitis.[6][7]
-
Neurological Disorders: Pentylenetetrazole (PTZ)-induced seizure model.[3]
Dosing and Administration
TC-G 1008 can be administered via intraperitoneal (IP) injection or oral gavage.
Table 1: Dosing and Administration of TC-G 1008
| Parameter | Recommendation |
| Compound | TC-G 1008 |
| Vehicle | 1% Tween 80 in 0.9% NaCl[3] or 0.5% methylcellulose/0.1% Tween 80[1][2] |
| Dose Range | 10 - 100 mg/kg[1][2] |
| Route of Administration | Intraperitoneal (IP) injection or Oral Gavage |
| Frequency | Once daily or as required by the experimental design |
Experimental Protocols
The following are detailed protocols for the administration of TC-G 1008 and for inducing relevant disease models.
Protocol for Intraperitoneal (IP) Injection
-
Preparation: Prepare the dosing solution of TC-G 1008 in the chosen vehicle. Ensure the solution is sterile. Warm the solution to room temperature before injection.[8]
-
Restraint: Restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head.[8]
-
Injection Site: Turn the mouse to expose the abdomen. The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Injection: Use a 25-27 gauge needle.[10] Insert the needle at a 30-45 degree angle with the bevel up.[8] Gently aspirate to ensure the needle has not entered a blood vessel or organ.[9]
-
Administration: Inject the solution slowly. The maximum recommended volume is 10 ml/kg.[10]
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.[8]
Protocol for Oral Gavage
-
Preparation: Prepare the dosing solution. Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[11]
-
Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12]
-
Restraint: Restrain the mouse and gently extend its head back to create a straight line through the neck and esophagus.[13]
-
Insertion: Insert the gavage needle into the diastema (gap behind the incisors) and advance it gently along the upper palate. The mouse should swallow as the tube passes into the esophagus.[13]
-
Administration: Once the needle is in place, administer the solution slowly. The maximum recommended volume is 10 ml/kg.[14]
-
Post-administration: Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.[12]
Protocol for DSS-Induced Colitis Model
-
Induction: Administer 2-3% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for 5-7 consecutive days.[15]
-
Treatment: Administer TC-G 1008 or vehicle daily via IP injection or oral gavage, starting from the first day of DSS administration.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine profiling.
Table 2: Data Collection for DSS-Induced Colitis Model
| Parameter | Method |
| Disease Activity Index (DAI) | Daily scoring of weight loss, stool consistency, and rectal bleeding |
| Colon Length | Measurement at necropsy |
| Histological Score | H&E staining of colon sections to assess inflammation and tissue damage |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay to quantify neutrophil infiltration |
| Cytokine Levels | ELISA or qPCR for inflammatory markers (e.g., TNF-α, IL-6, IL-1β) |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using a mouse model of disease.
Conclusion
The GPR39 agonist TC-G 1008 presents a valuable tool for investigating the therapeutic potential of GPR39 activation in various disease models. The protocols and study designs outlined in these application notes provide a framework for researchers to conduct robust in vivo experiments in mouse models. Careful selection of the animal model, appropriate dosing, and comprehensive endpoint analysis are crucial for obtaining meaningful and reproducible results.
References
- 1. TC-G-1008 | GHSR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of G protein-coupled receptor 39 impairs insulin secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR39, a receptor of the ghrelin receptor family, plays a role in the regulation of glucose homeostasis in a mouse model of early onset diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The zinc sensing receptor, ZnR/GPR39, triggers metabotropic calcium signalling in colonocytes and regulates occludin recovery in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The zinc sensing receptor, ZnR/GPR39, triggers metabotropic calcium signalling in colonocytes and regulates occludin recovery in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. Frontiers | CD4+-mediated colitis in mice is independent of the GPR183 and GPR18 pathways [frontiersin.org]
Application Notes and Protocols for TC-E 5003 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in various cellular processes, including signal transduction, transcriptional regulation, and DNA repair.[1] This document provides detailed application notes and protocols for the use of this compound in animal studies, with a focus on its application in oncology, inflammation, and metabolic disease models. The provided protocols and dosage recommendations are based on currently available preclinical data.
Mechanism of Action
This compound selectively inhibits PRMT1 with an IC50 of 1.5 µM.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in cancer, inflammation, and metabolism.
-
Oncology: In cancer models, this compound has been shown to exert anti-tumor effects.[2]
-
Inflammation: this compound modulates inflammatory responses by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1 signaling pathways.[1][3] Specifically, it attenuates the activation of IκBα and Src, and downregulates the nuclear translocation of the NF-κB subunits p65 and p50, as well as the AP-1 transcription factor c-Jun.[3][4][5]
-
Metabolic Disease: this compound has been found to activate Protein Kinase A (PKA) signaling, leading to the upregulation of Ucp1 and Fgf21 expression. This suggests a potential role in regulating thermogenesis and energy metabolism. Notably, this activation of PKA is independent of beta-adrenergic receptors.[6]
Recommended Dosage for Animal Studies
The following table summarizes the recommended dosage of this compound for various animal studies based on available literature. It is important to note that these are starting points, and optimal dosages may vary depending on the specific animal model, strain, and experimental conditions.
| Application | Animal Model | Dosage Range | Route of Administration | Dosing Frequency | Duration | Reference |
| Oncology | A549 Lung Cancer Xenograft (Mouse) | 0.5 - 2.0 mg/mouse | Subcutaneous (s.c.) | Once | 28 days | [7] |
| Inflammation | LPS-Induced Inflammation (Mouse) | Not Established | Not Established | Not Established | Not Established | |
| Metabolic Disease | Diet-Induced Obesity (Mouse) | Not Established | Not Established | Not Established | Not Established |
Note: While in vivo studies for inflammation and metabolic disease models using this compound are not yet published, researchers can consider titrating doses based on the oncology studies and in vitro efficacy.
Experimental Protocols
Oncology: A549 Lung Cancer Xenograft Mouse Model
This protocol is adapted from studies using this compound in an A549 xenograft model.[7][8]
Materials:
-
This compound
-
A549 human lung carcinoma cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
This compound Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound subcutaneously at a dose of 0.5-2.0 mg/mouse once daily for 28 days. The compound should be formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Inflammation: LPS-Induced Endotoxemia Mouse Model (General Protocol)
While a specific protocol for this compound in this model is not available, the following is a general procedure for inducing inflammation with LPS. Researchers will need to determine the optimal dosage and timing of this compound administration.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Mice (e.g., C57BL/6), 8-12 weeks old
-
Sterile, pyrogen-free saline
-
Syringes and needles
Procedure:
-
This compound Pre-treatment (Hypothetical): Administer this compound at a predetermined dose and route (e.g., intraperitoneal or oral) at a specific time point before LPS challenge (e.g., 1-2 hours). A vehicle control group should be included.
-
LPS Challenge: Inject mice intraperitoneally (i.p.) with a sublethal dose of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline. A control group receiving only saline should be included.
-
Monitoring and Sample Collection: Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection). At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest tissues (e.g., liver, spleen, lungs) for histological examination or molecular analysis (e.g., NF-κB activation).
Metabolic Disease: Diet-Induced Obesity Mouse Model (General Protocol)
This is a general protocol for a diet-induced obesity model. The application of this compound would require optimization of dosage and administration schedule.
Materials:
-
This compound
-
Mice susceptible to diet-induced obesity (e.g., C57BL/6J)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Metabolic cages (optional)
-
Glucometer and test strips
Procedure:
-
Induction of Obesity: At 6-8 weeks of age, divide the mice into two groups: one fed a high-fat diet and the other a standard chow diet for 8-16 weeks. Monitor body weight and food intake regularly.
-
This compound Treatment: Once a significant difference in body weight is observed, initiate treatment with this compound. Administer the compound daily via a suitable route (e.g., oral gavage or subcutaneous injection) for a specified duration (e.g., 4-8 weeks). A vehicle control group for both diet groups should be included.
-
Metabolic Phenotyping: During and after the treatment period, perform various metabolic assessments:
-
Body Composition: Measure fat and lean mass using techniques like DEXA or NMR.
-
Glucose Homeostasis: Perform glucose and insulin tolerance tests (GTT and ITT).
-
Energy Expenditure: Use metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Blood and Tissue Analysis: At the end of the study, collect blood to measure glucose, insulin, and lipid levels. Harvest tissues like liver, adipose tissue, and muscle for histological and molecular analysis (e.g., gene expression of Ucp1 and Fgf21).
-
Signaling Pathways and Experimental Workflows
This compound in the NF-κB and AP-1 Signaling Pathways
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> Src [label="activates"]; Src -> IKK [label="activates"]; IKK -> IkBa [label="phosphorylates"]; IkBa -> NFkB [style=dashed, arrowhead=none]; NFkB -> NFkB_nuc [label="translocates"]; MyD88 -> JNK_p38 [label="activates"]; JNK_p38 -> cJun [label="phosphorylates"]; cJun -> cJun_nuc [label="translocates"]; NFkB_nuc -> Inflammatory_Genes [label="promotes"]; cJun_nuc -> Inflammatory_Genes [label="promotes"];
TCE5003_cyto -> PRMT1_cyto [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; TCE5003_nuc -> PRMT1_nuc [label="inhibits", color="#EA4335", fontcolor="#EA4335"];
PRMT1_cyto -> Src [label="methylates?", style=dashed, color="#EA4335"]; PRMT1_nuc -> RACO1 [label="methylates"]; RACO1 -> cJun_nuc [label="co-activates"];
TCE5003_cyto -> Src [label="inhibits\nactivation", style=dashed, color="#34A853", fontcolor="#34A853"]; TCE5003_cyto -> IkBa [label="inhibits\nactivation", style=dashed, color="#34A853", fontcolor="#34A853"]; TCE5003_nuc -> cJun_nuc [label="inhibits\nnuclear translocation", style=dashed, color="#34A853", fontcolor="#34A853"]; TCE5003_nuc -> NFkB_nuc [label="inhibits\nnuclear translocation", style=dashed, color="#34A853", fontcolor="#34A853"]; }
Caption: this compound inhibits inflammatory signaling pathways.
This compound in the PKA Signaling Pathway for Thermogenesis
// Edges TCE5003 -> Unknown_Target [style=dashed]; Unknown_Target -> AC [label="activates", style=dashed]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> Lipolysis [label="promotes"]; PKA -> Gene_Expression [label="promotes"]; }
Caption: this compound activates PKA signaling for thermogenesis.
Experimental Workflow for In Vivo Studies
// Edges Animal_Model -> Dose_Finding; Dose_Finding -> Randomization; Randomization -> Vehicle; Randomization -> TCE5003; Vehicle -> Monitoring; TCE5003 -> Monitoring; Monitoring -> Endpoint; Endpoint -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Interpretation; }
Caption: General workflow for in vivo studies with this compound.
References
- 1. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ki-1/57 interacts with PRMT1 and is a substrate for arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginine methylation: Making its mark on AP-1 gene activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 1 regulates B cell fate after positive selection in the germinal center in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms for restraining cAMP-dependent protein kinase revealed by subunit quantitation and cross-linking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TC-E 5003
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and biological applications of TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
Stability and Storage
Proper handling and storage of this compound are critical to ensure its stability and efficacy in experimental settings.
Recommended Storage Conditions
It is recommended to store this compound as a solid powder and as a stock solution under the following conditions to maintain its stability.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place.[2] The compound is stable for several weeks at ambient temperature during shipping.[2] |
| +4°C | Short-term (days to weeks)[2] | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3] | |
| -20°C | Up to 1 month[3] |
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (Molecular Weight: 401.26 g/mol ), add 249.2 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the table above.
For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[3]
Experimental Protocols
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the desired downstream analysis, such as cell viability assays, western blotting, or gene expression analysis.
Protocol for In Vivo Administration in a Mouse Model
The following protocol is based on a study using an injectable in situ-forming implant (INEI) system for the delivery of this compound in a mouse tumor model.[2][5][6]
Materials:
-
This compound
-
DMSO
-
Ethyl oleate
-
N-butyl-2-cyanoacrylate (NBCA) (for INEI formulation)
-
Syringes and needles appropriate for subcutaneous injection
Preparation of this compound Formulation (Example for INEI system): [5]
-
Dissolve this compound in DMSO to a final concentration of 50 mg/mL.[5]
-
Add this solution to ethyl oleate.[5]
-
Remove the DMSO using a freeze-drying system.[5]
-
Sonicate the resulting this compound-ethyl oleate suspension.[5]
-
This suspension can then be mixed with NBCA prior to injection to form the implant.[5]
Administration:
-
For subcutaneous (s.c.) injection, typical dosages in mouse xenograft models have ranged from 0.5 to 2.0 mg/kg.[3]
Note: For any in vivo study, it is crucial to perform preliminary dose-ranging and toxicity studies to determine the optimal and safe dose for the specific animal model and experimental design.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, making it a valuable tool for studying various cellular processes.
Inhibition of NF-κB and AP-1 Signaling in Inflammation
This compound has demonstrated anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways.[3] It has been shown to downregulate the nuclear translocation of the NF-κB subunits p65 and p50, and the AP-1 transcription factor c-Jun.[7] Furthermore, this compound attenuates the activation of IκBα and Src in the NF-κB signaling cascade.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following TC-E 5003 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2][3][4] Emerging research demonstrates that this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and AP-1.[2][4][5] Additionally, this compound has been shown to activate Protein Kinase A (PKA) signaling, highlighting its potential in metabolic research.[1][6]
This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound on cellular signaling pathways. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to primarily impact the following signaling cascades:
-
NF-κB Signaling Pathway: this compound attenuates the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and Src.[2][4] This leads to a reduction in the nuclear translocation of the NF-κB subunits p65 and p50.[2][4][5]
-
AP-1 Signaling Pathway: The treatment with this compound downregulates the nuclear translocation of the AP-1 transcription factor subunit c-Jun.[2][4] It has been shown to decrease the phosphorylation of c-Jun.[7]
-
PKA Signaling Pathway: In adipocytes, this compound treatment leads to the activation of PKA signaling, which is involved in thermogenesis and lipolysis.[1][6]
Data Presentation: Summary of Expected Outcomes
The following tables summarize the anticipated quantitative changes in protein expression and phosphorylation status following treatment with this compound, as determined by Western blot analysis. The data is based on previously published findings and represents typical results that can be expected.
Table 1: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Cellular Fraction | Expected Change with this compound Treatment |
| p-IκBα | Cytosolic | ↓ |
| IκBα | Cytosolic | ↑ |
| p-Src | Cytosolic | ↓ |
| Src | Cytosolic | No significant change |
| p65 (NF-κB) | Nuclear | ↓ |
| p50 (NF-κB) | Nuclear | ↓ |
| Lamin A/C | Nuclear | Loading Control |
| β-actin | Cytosolic | Loading Control |
Table 2: Effect of this compound on the AP-1 Signaling Pathway
| Target Protein | Cellular Fraction | Expected Change with this compound Treatment |
| p-c-Jun | Nuclear | ↓ |
| c-Jun | Nuclear | ↓ |
| Lamin A/C | Nuclear | Loading Control |
Table 3: Effect of this compound on the PKA Signaling Pathway (in Adipocytes)
| Target Protein | Cellular Fraction | Expected Change with this compound Treatment |
| p-PKA Substrates | Whole Cell Lysate | ↑ |
| PKA | Whole Cell Lysate | No significant change |
| β-actin | Whole Cell Lysate | Loading Control |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: Signaling pathways modulated by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on protein expression and phosphorylation.
Materials and Reagents
-
Cell Line: e.g., RAW264.7 murine macrophages for inflammation studies, or primary subcutaneous adipocytes for metabolic studies.
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
This compound: Stock solution prepared in DMSO.
-
Stimulus (if applicable): e.g., Lipopolysaccharide (LPS) for inflammation studies.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
Running Buffer
-
Transfer Buffer
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific for the target proteins (e.g., p-p65, total p65, p-c-Jun, total c-Jun, p-IκBα, total IκBα, p-Src, total Src, β-actin, Lamin A/C).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Imaging System
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1 µM) for a specified duration (e.g., 6 hours).[3]
-
If applicable, stimulate the cells with a relevant agonist (e.g., LPS at 100 ng/mL) for a specific time course (e.g., 15-60 minutes) to induce the signaling pathway of interest.[1] Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for a loading control protein such as β-actin (for whole-cell or cytosolic lysates) or Lamin A/C (for nuclear lysates).
-
Quantify the band intensities using appropriate software and normalize the signal of the target protein to the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the roles of PRMT1 in inflammation and metabolism. The provided protocols and application notes offer a comprehensive guide for utilizing Western blot analysis to elucidate the molecular mechanisms of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, thereby advancing our understanding of PRMT1 inhibition and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PRMT1 Inhibition with TC-E 5003
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including signal transduction, gene transcription, DNA repair, and RNA metabolism.[1][2] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2]
TC-E 5003 is a selective small molecule inhibitor of PRMT1.[3][4][5] These application notes provide a comprehensive guide for researchers to assess the inhibitory effects of this compound on PRMT1 activity through a series of well-established in vitro and cell-based assays. The protocols detailed below will enable the quantitative evaluation of this compound's potency and its impact on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its inhibitory profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Notes |
| hPRMT1 | 1.5 | Cell-free | Selective for PRMT1.[3][4][5][6] |
| CARM1 (PRMT4) | No inhibitory activity | Cell-free | Demonstrates selectivity over other PRMTs.[3][6] |
| Set7/9 | No inhibitory activity | Cell-free | A lysine methyltransferase, showing selectivity of this compound for arginine methyltransferases.[3][6] |
Table 2: Cellular Inhibitory Activity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A549 | Lung Cancer | 0.7022 | CCK-8 |
| NCI-H1299 | Lung Cancer | 0.6844 | CCK-8 |
| MCF-7 | Breast Cancer | 0.4128 | CCK-8 |
| MDA-MB-231 | Breast Cancer | 0.5965 | CCK-8 |
| LNCaP | Prostate Cancer | 4.49 | MTS Assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PRMT1 signaling pathways inhibited by this compound.
Caption: Workflow for assessing PRMT1 inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to assess the inhibition of PRMT1 by this compound.
In Vitro PRMT1 Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMT1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (or full-length histone H4)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
Stop Solution: 2X Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1 (e.g., 100 nM), and the histone substrate (e.g., 2 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Allow the membrane to dry completely.
-
Cut out the bands corresponding to the histone substrate.
-
Place the bands in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This cell-based assay assesses the ability of this compound to inhibit PRMT1 activity within cells by measuring the levels of a specific PRMT1-mediated histone mark, H4R3me2a.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8][9][10][11]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the comprehensive assessment of this compound as a PRMT1 inhibitor. By employing these methodologies, researchers can effectively characterize the biochemical and cellular effects of this compound, facilitating further investigation into its therapeutic potential. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental strategies, aiding in the design and interpretation of studies aimed at targeting PRMT1 in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. google.com [google.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Troubleshooting & Optimization
TC-E 5003 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-E 5003. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with an IC50 of 1.5 µM.[1][2][3][4] It functions by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways, which gives it anti-inflammatory properties.[1][2][]
Q2: How selective is this compound?
This compound demonstrates high selectivity for PRMT1. Studies have shown that it has no inhibitory effects on CARM1 and Set7/9 methyltransferases.[3][6]
Q3: I am observing effects that seem independent of PRMT1 inhibition. Is this possible?
Yes, this is a documented phenomenon. One study investigating the thermogenic properties of this compound in adipocytes found that its effects on upregulating Ucp1 and Fgf21, as well as activating Protein Kinase A (PKA) signaling, are independent of PRMT1.[][7] This suggests potential off-target effects or alternative mechanisms of action that researchers should consider.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a solubility of up to 50 mM.[6] For storage, it is recommended to store the compound at +4°C or -20°C.[6] Solutions in DMSO can be stored at -20°C for up to one month.[6][8]
Q5: Are there any known issues with this compound stability in experimental conditions?
While generally stable, repeated freeze-thaw cycles of the DMSO stock solution should be avoided to maintain its potency. It is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Troubleshooting Guide
Problem 1: Inconsistent anti-inflammatory effects in LPS-stimulated cells.
-
Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type. For example, in RAW264.7 cells, concentrations around 1 µM have been shown to suppress LPS-induced nitric oxide (NO) production.[2]
-
Possible Cause 2: Timing of treatment. The timing of this compound pre-treatment before LPS stimulation is crucial. Ensure a consistent pre-incubation period to allow for cellular uptake and target engagement.
-
Possible Cause 3: Cell passage number. High-passage number cells may exhibit altered signaling responses. It is advisable to use cells within a consistent and low passage range for all experiments.
Problem 2: Unexpected changes in cellular metabolism or thermogenesis.
-
Possible Cause: PRMT1-independent effects. As mentioned in the FAQs, this compound can induce thermogenic properties in adipocytes through a PKA-dependent pathway that is independent of PRMT1.[][7] If your research is focused solely on PRMT1 inhibition, these off-target effects should be considered when interpreting your data.
-
Recommendation: To confirm if the observed metabolic changes are PRMT1-dependent, consider using a structurally different PRMT1 inhibitor as a control or employing genetic knockdown/knockout of PRMT1.
Problem 3: Low efficacy in cancer cell growth inhibition.
-
Possible Cause 1: Cell line-specific sensitivity. The anti-proliferative effect of this compound can differ significantly between cancer cell lines. Refer to the quantitative data table below for reported IC50 and GI50 values in various cell lines.
-
Possible Cause 2: Drug delivery issues in vivo. For in vivo studies, the bioavailability of this compound might be a limiting factor. One study demonstrated that using an injectable in situ-forming implant system (INEI) significantly improved the anti-tumor effect of this compound in a lung cancer mouse model.[9][10]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.7022[9] |
| NCI-H1299 | Lung Cancer | 0.6844[9] |
| MCF-7 | Breast Cancer | 0.4128[9] |
| MDA-MB-231 | Breast Cancer | 0.5965[9] |
Table 2: GI50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7a | Breast Cancer | 1.97[11] |
| LNCaP | Prostate Cancer | 4.49[11] |
Key Experimental Protocols
1. Western Blot Analysis of NF-κB and AP-1 Signaling Pathways
-
Cell Culture and Treatment: Plate RAW264.7 cells and allow them to adhere overnight. Pre-treat cells with the desired concentration of this compound for 30 minutes, followed by stimulation with 1 µg/mL of LPS for the indicated times.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate total cell lysates or nuclear fractions by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, p50, and c-Jun overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin A/C can be used as a nuclear fraction loading control.[1]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and allow them to attach. Pre-treat the cells with this compound for 30 minutes before adding 1 µg/mL of LPS.
-
Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, can be determined from a sodium nitrite standard curve.[12][13]
Visualizations
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 4. abmole.com [abmole.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TC-E-5003 [reactionbiology-com.3dcartstores.com]
- 9. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
unexpected off-target effects of TC-E 5003
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-E 5003. This guide addresses potential unexpected off-target effects and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with an IC50 of 1.5 µM for human PRMT1.[1][2][3][4][][6][7] It shows no significant inhibitory activity against CARM1 and Set7/9 methyltransferases.[3][]
Q2: What are the known off-target effects of this compound?
The most prominent unexpected off-target effect of this compound is the induction of thermogenesis in primary murine and human subcutaneous adipocytes.[][8] This effect is independent of its PRMT1 inhibitory activity and beta-adrenergic receptors, and is mediated through the activation of Protein Kinase A (PKA) signaling.[8] Additionally, this compound modulates the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways, which contributes to its anti-inflammatory properties.[1][2][][9][10]
Q3: I am observing an unexpected increase in Ucp1 and Fgf21 expression in my adipocyte cell culture after treatment with this compound. Is this a known effect?
Yes, this is a documented off-target effect. This compound has been shown to upregulate the expression of Uncoupling Protein 1 (Ucp1) and Fibroblast Growth Factor 21 (Fgf21) in primary subcutaneous adipocytes from both mice and humans.[1][][8] This is linked to its ability to activate PKA signaling and lipolysis, leading to a thermogenic phenotype.[1][8]
Q4: My experimental results show a decrease in inflammatory markers, but I am not working with a model of inflammation. Why might this be happening?
This compound possesses anti-inflammatory properties by modulating the AP-1 and NF-κB signaling pathways in response to stimuli like lipopolysaccharide (LPS).[1][2][][9][10] It can reduce the production of nitric oxide (NO) and the expression of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[9][10] Therefore, a reduction in basal inflammatory signaling in your experimental system could be an off-target effect of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cellular metabolism or thermogenesis-related gene expression (e.g., Ucp1, Fgf21). | Off-target activation of the PKA signaling pathway in adipocytes or other cell types with similar signaling cascades.[8] | 1. Verify the cell type you are using and its potential for PKA-mediated thermogenesis. 2. Include a positive control for PKA activation (e.g., forskolin) to compare the magnitude of the effect. 3. Consider using a PRMT1 inhibitor with a different chemical scaffold to confirm if the observed phenotype is specific to this compound's off-target effects. |
| Modulation of AP-1 or NF-κB signaling pathways in the absence of an inflammatory stimulus. | Basal activity of these pathways in your cell line may be sensitive to the off-target effects of this compound.[9][10] | 1. Establish a baseline for AP-1 and NF-κB activity in your untreated cells. 2. Perform a dose-response experiment to determine the concentration at which this compound begins to affect these pathways. 3. Use specific inhibitors for the AP-1 and NF-κB pathways to confirm their involvement in the observed phenotype. |
| Discrepancy between the expected level of PRMT1 inhibition and the observed cellular phenotype. | The observed phenotype may be a result of the off-target effects of this compound rather than or in addition to its on-target PRMT1 inhibition. | 1. Perform a direct measurement of PRMT1 activity in your experimental system to confirm target engagement. 2. Conduct rescue experiments by overexpressing a this compound-resistant PRMT1 mutant, if available. 3. Carefully review the literature for known downstream effects of both PRMT1 inhibition and the off-target pathways (PKA, AP-1, NF-κB) in your specific cellular context. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Species | IC50 / GI50 | Reference |
| PRMT1 | Methylation Assay | Human | 1.5 µM | [1][2][3][4][][6][7] |
| MCF7a cells | Growth Inhibition | Human | 1.97 µM | [11] |
| LNCaP cells | Growth Inhibition | Human | 4.49 µM | [11] |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Effects in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate culture plates. Pre-treat with varying concentrations of this compound (e.g., 0-10 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, collect the culture supernatant. Measure NO production using the Griess assay according to the manufacturer's instructions.
-
Gene Expression Analysis: After a shorter incubation period (e.g., 4-6 hours), lyse the cells and extract total RNA. Perform RT-qPCR to analyze the expression of inflammatory genes such as Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6.
-
Western Blot Analysis: To assess signaling pathway modulation, prepare cell lysates at various time points after LPS stimulation (e.g., 0, 15, 30, 60 minutes). Perform western blotting to detect the phosphorylation status of key signaling proteins in the AP-1 and NF-κB pathways (e.g., phospho-c-Jun, phospho-p65).
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TC-E-5003 [reactionbiology-com.3dcartstores.com]
- 8. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Technical Support Center: TC-E 5003 and PRMT1-Independent Thermogenesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the induction of thermogenesis by TC-E 5003, independent of its role as a PRMT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces thermogenesis?
A1: this compound induces thermogenesis in primary murine and human subcutaneous adipocytes through a mechanism that is independent of its function as a Protein Arginine Methyltransferase 1 (PRMT1) inhibitor. The thermogenic effects of this compound are mediated through the activation of the Protein Kinase A (PKA) signaling pathway.[1][2] This activation leads to the upregulation of key thermogenic genes, such as Uncoupling Protein 1 (Ucp1) and Fibroblast Growth Factor 21 (Fgf21), as well as increased lipolysis.[1][2][3]
Q2: Is the thermogenic effect of this compound dependent on beta-adrenergic receptor stimulation?
A2: No, the thermogenic effects of this compound have been shown to be independent of beta-adrenergic receptors.[1][2] This is a crucial point to consider when designing experiments and interpreting results, as it distinguishes its mechanism from traditional activators of thermogenesis.
Q3: What cell types are suitable for studying the thermogenic effects of this compound?
A3: Primary murine and human subcutaneous adipocytes are the most relevant cell types for studying the thermogenic effects of this compound, as the primary research has been conducted in these cells.[1][2] Immortalized human brown and white preadipocyte cell lines can also serve as valuable in vitro models.
Q4: What is the known IC50 of this compound for PRMT1?
A4: The IC50 of this compound for human PRMT1 is approximately 1.5 µM.[3][4] It is important to note that the thermogenic effects are observed at concentrations that may or may not fully inhibit PRMT1, further supporting the PRMT1-independent mechanism of thermogenesis induction.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in Ucp1 or Fgf21 expression after this compound treatment. | 1. Inappropriate cell type or differentiation state. 2. Suboptimal concentration of this compound. 3. Insufficient treatment duration. 4. Issues with RNA isolation or qPCR assay. | 1. Ensure you are using primary subcutaneous adipocytes or a suitable immortalized cell line, and that they are fully differentiated. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell system (e.g., 1 µM to 10 µM).[3] 3. Conduct a time-course experiment to identify the peak of gene expression (e.g., 4, 8, 12, 24 hours). A 4-hour treatment has been shown to be effective.[3] 4. Verify the integrity of your RNA and the efficiency of your qPCR primers for Ucp1, Fgf21, and housekeeping genes. |
| Observed thermogenic effect appears to be dependent on PRMT1 activity. | 1. Confounding off-target effects of this compound. 2. Cell-type specific differences in the signaling pathway. | 1. Use a structurally distinct PRMT1 inhibitor as a negative control to demonstrate that PRMT1 inhibition alone does not induce thermogenesis in your system. 2. Perform siRNA-mediated knockdown of PRMT1. If this compound still induces thermogenesis in PRMT1-depleted cells, this will confirm the PRMT1-independent mechanism. |
| Inconsistent results in lipolysis assays (e.g., glycerol release). | 1. High basal lipolysis in control cells. 2. Variability in adipocyte cell number or size. 3. Inaccurate measurement of glycerol. | 1. Ensure that the cells are not stressed and that the basal media does not contain components that stimulate lipolysis. A serum-free period before the assay may be necessary. 2. Normalize glycerol release to total protein content or DNA content to account for variations in cell number. 3. Use a reliable commercial kit for glycerol measurement and ensure that the samples are within the linear range of the assay. |
| Difficulty in detecting PKA activation. | 1. PKA activation is often transient. 2. Insufficient sensitivity of the detection method. | 1. Perform a time-course experiment with shorter time points (e.g., 15, 30, 60 minutes) to capture the peak of PKA activation. 2. Use a sensitive method for detecting PKA activation, such as Western blotting for phosphorylated PKA substrates (e.g., phospho-CREB, phospho-HSL) or a PKA activity assay. |
Quantitative Data Summary
| Parameter | Compound | Cell Type | Concentration | Duration | Result | Reference |
| PRMT1 Inhibition (IC50) | This compound | hPRMT1 (in vitro) | 1.5 µM | N/A | 50% inhibition | [3][4] |
| Ucp1 mRNA Expression | This compound | Primary iWAT cells | 10 µM | 4 hours | Significant increase | [3] |
| Fgf21 mRNA Expression | This compound | Primary subcutaneous adipocytes | Not specified | Not specified | Significant upregulation | [1][2] |
| PKA Signaling | This compound | Primary iWAT cells | 10 µM | 4 hours | Activation of downstream molecules | [3] |
| Lipolysis | This compound | Primary subcutaneous adipocytes | Not specified | Not specified | Activation | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Induction of Thermogenesis in Adipocytes with this compound
1. Cell Culture and Differentiation:
-
Culture primary subcutaneous preadipocytes or a suitable immortalized preadipocyte cell line in growth medium until confluence.
-
Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist).
-
Maintain the cells in differentiation medium for 2-3 days, followed by adipocyte maintenance medium (containing insulin) for an additional 7-10 days, or until mature adipocytes are observed.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed adipocyte maintenance medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium from the mature adipocytes and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 4 hours for gene expression analysis, or as determined by time-course experiments).
3. Downstream Analysis:
a) Gene Expression Analysis (qPCR):
- After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA isolation.
- Isolate total RNA using a commercial kit.
- Synthesize cDNA from the isolated RNA.
- Perform qPCR using primers for Ucp1, Fgf21, and appropriate housekeeping genes (e.g., Actb, Gapdh).
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
b) Protein Analysis (Western Blot):
- After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against UCP1, FGF21, phospho-PKA substrates, and a loading control (e.g., β-actin).
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
c) Lipolysis Assay (Glycerol Release):
- After treatment, collect the cell culture medium.
- Measure the concentration of glycerol in the medium using a commercial glycerol assay kit.
- In parallel, lyse the cells and measure the total protein concentration to normalize the glycerol release data.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced thermogenesis.
Caption: Experimental workflow for studying this compound effects.
References
- 1. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKA functions in metabolism and resistance to obesity: lessons from mouse and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TC-E 5003 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of TC-E 5003 in cell lines. This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in various cellular processes.[1][2][3] Understanding and controlling its cytotoxic effects are crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with an IC50 of 1.5 μM.[1][2][3] PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene transcription, DNA damage repair, and signal transduction.[4][5] By inhibiting PRMT1, this compound can modulate signaling pathways such as AP-1 and NF-κB, and has demonstrated anti-inflammatory and anti-tumor activities.[1][6]
Q2: In which cell lines has this compound shown cytotoxic effects?
A2: this compound has demonstrated cytotoxic effects across a range of cancer cell lines, including but not limited to lung cancer (A549, H1299), breast cancer (MCF-7, MDA-MB-231), and prostate cancer (LNCaP) cell lines.[1][7]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a crystalline solid that is soluble in DMSO and DMF at concentrations up to 50 mM and 30 mg/ml, respectively.[2][8] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[9][10] It is advisable to use fresh DMSO as moisture-absorbing DMSO can reduce its solubility.[6]
Q4: What are the expected cytotoxic concentration ranges for this compound?
A4: The cytotoxic concentration of this compound is cell-line dependent. The half-maximal inhibitory concentration (IC50) can range from sub-micromolar to low micromolar. For example, the IC50 for MCF-7 cells is approximately 0.4128 μM, while for LNCaP cells it is around 4.49 μM.[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture experiments.
Issue 1: No or low cytotoxicity observed at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Confirm the expression and activity of PRMT1 in your cell line. |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Ensure the stock solution was properly dissolved and stored. |
| Short Incubation Time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., 48, 72 hours) and perform a time-course experiment. |
| High Cell Seeding Density | A high cell density can mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Degradation of this compound | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Excessive cytotoxicity observed at low concentrations.
| Potential Cause | Troubleshooting Step |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to PRMT1 inhibition. Perform a dose-response experiment with a lower concentration range. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Incorrect Pipetting | Inaccurate pipetting of small volumes from a high-concentration stock can lead to higher than intended final concentrations. Use properly calibrated pipettes and consider serial dilutions. |
Issue 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Incomplete Dissolution of Formazan Crystals (in MTT assay) | After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gentle shaking or pipetting up and down. Read the absorbance promptly after solubilization. |
| Pipetting Errors | Be consistent with pipetting techniques and volumes for all reagents. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.7022[1][7] |
| H1299 | Lung Cancer | 0.6884[1] |
| MCF-7 | Breast Cancer | 0.4128[1][7] |
| MDA-MB-231 | Breast Cancer | 0.5965[1] |
| LNCaP | Prostate Cancer | 4.49[7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of PRMT1 Inhibition by this compound
Caption: PRMT1 inhibition by this compound disrupts multiple signaling pathways.
Experimental Workflow for Managing this compound Cytotoxicity
Caption: A systematic workflow for assessing and managing this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity Results
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity results.
References
- 1. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. probiologists.com [probiologists.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bosterbio.com [bosterbio.com]
Navigating Inconsistent Results with TC-E 5003: A Technical Support Guide
Researchers and drug development professionals encountering variability in experiments involving the selective PRMT1 inhibitor, TC-E 5003, can now consult a dedicated technical support center. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.
Troubleshooting Guides
Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. The following guides provide a structured approach to identifying and resolving these issues.
Issue 1: High Variability in Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette and verify equal volume dispensing. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet tips before aspirating reagents. Maintain a consistent pipetting technique.[1] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Ensure proper incubator humidification.[1] |
| Compound Precipitation | This compound is soluble in DMSO.[2] When preparing working dilutions in aqueous buffers, ensure the final DMSO concentration is compatible with your cell line and that the compound remains in solution. Visually inspect for any precipitation. |
Issue 2: Lower than Expected Potency (High IC50)
Symptoms:
-
The calculated IC50 value is significantly higher than the reported value of approximately 1.5 µM for PRMT1.[3][4]
-
Minimal or no effect at expected active concentrations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Degradation | Store this compound stock solutions in DMSO at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic changes in cell lines, altering their response to stimuli.[1] Use cells within a defined, low passage number range and maintain a consistent cell banking system. |
| Suboptimal Assay Conditions | Optimize incubation times and cell density. Ensure that the assay endpoint is measured within the linear range of the detection method. |
| Incorrect Target Engagement | Confirm PRMT1 expression in your cell line of choice. The cellular context can influence the activity of this compound. |
Issue 3: Inconsistent Downstream Signaling Readouts
Symptoms:
-
Variable inhibition of NF-κB and AP-1 signaling pathways.[3][4][][6][7]
-
Inconsistent effects on the expression of downstream target genes like iNOS, COX-2, TNF-α, and IL-6.[7][8]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variable Cell Stimulation | If using an inflammatory stimulus like Lipopolysaccharide (LPS), ensure consistent concentration and incubation time across experiments.[6][8] |
| Timing of Analysis | The kinetics of signaling pathway activation and inhibition can be transient. Perform time-course experiments to identify the optimal time point for observing the effect of this compound. |
| Antibody Performance | For Western blotting, validate the specificity of primary antibodies for your target proteins. Optimize antibody concentrations and blocking conditions to minimize non-specific binding.[9] |
| Normalization Issues | In quantitative assays like RT-PCR or Western blotting, use appropriate housekeeping genes or total protein normalization to account for variations in sample loading.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with an IC50 of 1.5 µM.[3][4] It has been shown to modulate the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways, giving it anti-inflammatory properties.[3][4][][6][7]
Q2: In which cell lines has this compound been tested?
A2: this compound has been evaluated in various cell lines, including:
-
RAW264.7 murine macrophage-like cells (for inflammation studies).[6][8]
-
LNCaP human prostate cancer cells.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for up to two years.[2] Stock solutions prepared in DMSO can be stored at -20°C for up to one month.[2]
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be selective for PRMT1 and does not show inhibitory effects on CARM1 and Set7/9 methyltransferases.[2][3] However, one study found that its thermogenic effects in adipocytes are independent of PRMT1, suggesting potential off-target activities in certain cellular contexts.[12]
Experimental Protocols
Protocol 1: Inhibition of NO Production in RAW264.7 Cells
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.[8]
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for 30 minutes.[6]
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.[6]
-
NO Measurement: Collect the supernatant and measure nitric oxide (NO) production using the Griess assay.[6][8]
-
Cell Viability: Concurrently, assess cell viability using an MTT assay to rule out cytotoxicity-related effects.[6]
Protocol 2: Western Blot Analysis of NF-κB and AP-1 Signaling
-
Cell Culture and Treatment: Culture RAW264.7 cells and pre-treat with this compound before stimulating with LPS for various time points (e.g., 15, 30, 60 minutes).[7]
-
Lysate Preparation: Prepare whole-cell lysates or nuclear fractions.[3]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., c-Jun, p65, p50) and an appropriate loading control (e.g., Lamin A/C for nuclear fractions).[3]
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
Visualizing Experimental Logic and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A generalized experimental workflow for studying the effects of this compound on LPS-induced inflammation.
Caption: The inhibitory effect of this compound on the LPS-induced NF-κB and AP-1 signaling pathways.
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling [mdpi.com]
- 8. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-E 5003 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is also soluble in N,N-Dimethylformamide (DMF).[1][4] this compound is reported to be insoluble in water and ethanol.[5][6]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound is soluble in DMSO at various concentrations, with some sources indicating solubility up to 80 mg/mL (199.37 mM).[5] Other sources suggest concentrations of 30 mg/mL, 45 mg/mL (112.15 mM), 50 mg/mL, or 50 mM.[1][2][7] It is always best to consult the certificate of analysis for the specific batch you are using.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to first dissolve this compound in DMSO to a desired concentration (e.g., 10 mM, 50 mM, or up to 50 mg/mL).[2][8][9] For subsequent use in aqueous buffers, the DMSO stock solution should be diluted.[2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for up to 3 years or at +4°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2][4][5][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][8]
Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A5: This is a common issue when diluting DMSO-soluble compounds into aqueous solutions. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Solubility Data Summary
| Solvent | Solubility | Source |
| DMSO | up to 80 mg/mL (199.37 mM) | [5] |
| DMSO | Soluble to 50 mM | [3] |
| DMSO | up to 50 mg/mL | [2][4] |
| DMSO | 49 mg/mL | [6] |
| DMSO | 45 mg/mL (112.15 mM) | [7] |
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| DMF | 50 mg/ml | [4] |
| Water | Insoluble | [5][6] |
| Ethanol | Insoluble | [5][6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials: this compound (Molecular Weight: 401.26 g/mol ), fresh, anhydrous DMSO, and appropriate personal protective equipment.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.01 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5][8]
Troubleshooting Guide for Solubility Issues
If you are encountering problems with this compound solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway Inhibition
This compound is a selective inhibitor of PRMT1. PRMT1 is involved in various cellular processes, including the regulation of gene expression. By inhibiting PRMT1, this compound can modulate signaling pathways such as the NF-κB and AP-1 pathways, which are involved in inflammation.[8] It has also been shown to attenuate androgen-induced gene expression.
Caption: Simplified diagram of this compound's inhibitory action on PRMT1 and downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. activemotif.jp [activemotif.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PRMT1 Inhibition Assays with TC-E 5003
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TC-E 5003 as a Protein Arginine Methyltransferase 1 (PRMT1) inhibitor in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PRMT1?
This compound is a selective inhibitor of PRMT1 with a reported IC50 of approximately 1.5 μM.[1][2][3] It functions by covalently modifying the PRMT1 enzyme, which leads to its inactivation. This covalent mechanism is important to consider when designing and troubleshooting your experiments.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 80 mg/mL (approximately 199 mM).[1] It is poorly soluble in water and ethanol.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year.[1] To ensure solubility, it is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1]
Q3: What are the typical substrates used in a PRMT1 assay?
PRMT1 primarily methylates arginine residues within Glycine-Arginine rich (GAR) motifs, with a preference for RGG sequences.[5] Commonly used substrates in in vitro PRMT1 assays include peptides derived from histone H4, such as H4 (1-21), or full-length histone H4.[6][7] Other known substrates that can be used include myelin basic protein (MBP) and various synthetic peptides containing the RGG motif.[8][9]
Troubleshooting Guide: Why is this compound not inhibiting PRMT1 in my assay?
If you are observing a lack of inhibition or inconsistent results with this compound in your PRMT1 assay, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with this compound Compound
Possible Cause 1.1: Poor Solubility in Assay Buffer
This compound has low aqueous solubility.[1][4] If the final concentration of DMSO in your assay is too low, or if the compound precipitates upon dilution into the aqueous assay buffer, its effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Use Fresh DMSO: Prepare stock solutions in fresh, anhydrous DMSO to maximize solubility.[1]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain this compound solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can inhibit enzyme activity. It is recommended to run a DMSO control to assess its effect on your assay.[10]
-
Visual Inspection: After adding this compound to the assay buffer, visually inspect the solution for any signs of precipitation.
-
Sonication: Sonication of the stock solution before dilution may aid in dissolution.[10]
Possible Cause 1.2: Compound Degradation
Improper storage can lead to the degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for DMSO stocks) and protected from light and moisture.[1][11]
-
Prepare Fresh Stock Solutions: If there is any doubt about the quality of the stock solution, prepare a fresh one from the solid compound.
Problem 2: Assay Conditions and Protocol
Possible Cause 2.1: Incorrect Assay Buffer Composition
The composition of the assay buffer can significantly impact both enzyme activity and inhibitor performance.
Troubleshooting Steps:
-
pH Optimization: PRMT1 activity is sensitive to pH. Ensure your buffer pH is within the optimal range for PRMT1 activity.
-
Avoid Interfering Substances: Certain substances can interfere with enzymatic assays. For example, high concentrations of detergents or other additives may affect enzyme stability or interact with the inhibitor.
Possible Cause 2.2: Sub-optimal Enzyme or Substrate Concentrations
The concentrations of PRMT1 and the substrate can influence the apparent inhibitor potency.
Troubleshooting Steps:
-
Enzyme Concentration: Use an appropriate concentration of active PRMT1. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to observe significant inhibition.
-
Substrate Choice and Concentration: Ensure you are using a substrate that is efficiently methylated by PRMT1.[9][12][13] The concentration of the substrate relative to its Km value can affect the apparent IC50 of the inhibitor.
Possible Cause 2.3: Inappropriate Incubation Time
As a covalent inhibitor, this compound's inhibitory effect is time-dependent.
Troubleshooting Steps:
-
Pre-incubation: Pre-incubate PRMT1 with this compound for a period before adding the substrate and the methyl donor (S-adenosylmethionine, SAM). This allows time for the covalent modification to occur. A typical pre-incubation time is 30-60 minutes at room temperature.[7]
Data Presentation: Summary of this compound Properties
| Property | Value | Reference |
| Target | Protein Arginine Methyltransferase 1 (PRMT1) | [1][2][3] |
| IC50 | ~1.5 µM | [1][2][3] |
| Solubility | Soluble in DMSO (up to 80 mg/mL); Insoluble in water and ethanol | [1][4] |
| Storage (Solid) | -20°C | [1][11] |
| Storage (DMSO Stock) | -80°C | [1] |
| Mechanism of Action | Covalent Inhibitor | Inferred from its chemical structure and literature |
Experimental Protocols
General Protocol for an In Vitro PRMT1 Inhibition Assay (Radioactive)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA.
-
PRMT1 Enzyme: Dilute recombinant human PRMT1 to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of a suitable substrate (e.g., Histone H4 peptide) in assay buffer.
-
This compound: Prepare serial dilutions of this compound in fresh, anhydrous DMSO. Further dilute in assay buffer to the desired final concentrations, ensuring the final DMSO concentration remains constant across all wells and is non-inhibitory.
-
[³H]-S-adenosylmethionine (SAM): Prepare a working solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of diluted PRMT1 enzyme to each well.
-
Pre-incubate the plate for 30-60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 10 µL mixture of the substrate and [³H]-SAM.
-
Incubate the plate for 1-2 hours at 30°C.
-
Stop the reaction by adding 10 µL of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography or scintillation counting of the excised gel bands.
-
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with assay buffer to determine background signal.
-
No Inhibitor Control (Vehicle Control): Use DMSO vehicle instead of this compound to determine 100% enzyme activity.
-
Positive Control Inhibitor: Use a known PRMT1 inhibitor (e.g., Sinefungin) to validate the assay.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart to diagnose potential reasons for this compound inactivity.
Simplified PRMT1 Signaling Pathway
Caption: Overview of PRMT1-mediated methylation and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 5. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 7. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unf.edu [digitalcommons.unf.edu]
- 9. digitalcommons.unf.edu [digitalcommons.unf.edu]
- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of TC-E 5003
Welcome to the Technical Support Center for TC-E 5003. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in various cellular processes. It exhibits an IC50 (half-maximal inhibitory concentration) of 1.5 µM for human PRMT1. Its mechanism of action involves the modulation of the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways, giving it anti-inflammatory properties. This compound has also been shown to activate protein kinase A (PKA) signaling.
Q2: What are the common research applications of this compound?
This compound is utilized in a variety of research areas, including:
-
Inflammation: Due to its inhibitory effects on the NF-κB and AP-1 signaling pathways, it is used to study inflammatory responses.
-
Oncology: It has demonstrated anti-proliferative effects in various cancer cell lines, including lung and breast cancer.
-
Metabolic Disorders: this compound has been shown to induce thermogenic properties in adipocytes, making it a tool for studying obesity and related metabolic disorders.
Q3: What could be the potential causes of batch-to-batch variability with this compound?
While specific batch-to-batch variability data for this compound is not extensively published, general causes for such variability in small molecule inhibitors can include:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the compound, which can affect solubility and bioavailability.
-
Purity Levels: Minor variations in purity between batches can lead to differences in observed activity.
-
Amorphous Content: The ratio of crystalline to amorphous material can differ, impacting the compound's physical properties.
-
Processing Variations: Differences in the manufacturing, purification, and handling processes can introduce variability.
-
Storage and Handling: Improper storage conditions or frequent freeze-thaw cycles of stock solutions can lead to degradation of the compound.
Q4: How should I properly store and handle this compound to minimize variability?
To ensure the stability and consistency of this compound, follow these storage guidelines:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or variable biological activity between different batches of this compound.
Possible Cause: This is a classic sign of batch-to-batch variability, which could stem from differences in purity, isomeric composition, or the presence of trace impurities that could affect the biological system.
Troubleshooting Steps:
-
Request and Compare Certificates of Analysis (CofA):
-
Action: Obtain the CofA for each batch of this compound from the supplier.
-
What to look for: Compare the purity (typically determined by HPLC), appearance, and any other analytical data provided. Even small differences in purity can impact activity.
-
-
Perform an Internal Quality Control (QC) Check:
-
Action: If possible, perform an internal analytical validation.
-
Methodology: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm the identity and purity of the compound.
-
-
Conduct a Dose-Response Curve Comparison:
-
Action: Perform a head-to-head comparison of the old and new batches in a standardized cellular assay.
-
Protocol:
-
Prepare fresh stock solutions of each batch of this compound in DMSO.
-
Serially dilute both stock solutions to a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Treat your cell line of interest with each dilution series in parallel.
-
After the appropriate incubation time, measure the desired biological endpoint (e.g., cell viability, target inhibition).
-
Plot the dose-response curves for both batches and compare the IC50 values.
-
-
Expected Outcome: This will quantify the difference in potency between the batches and help you adjust concentrations for future experiments to achieve a consistent biological effect.
-
Issue 2: Unexpected or off-target effects observed with a new batch of this compound.
Possible Cause: The new batch may contain impurities or by-products from the synthesis that have their own biological activities.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CofA):
-
Action: Scrutinize the CofA for any information on impurities.
-
-
Validate On-Target Activity:
-
Action: Confirm that the new batch inhibits the primary target, PRMT1.
-
Methodology: A Western blot for a known PRMT1 substrate can be used.
-
Treat cells with both the old and new batches of this compound at a concentration known to inhibit PRMT1 (e.g., 5-10 µM).
-
Lyse the cells and perform a Western blot to detect the methylated form of a known PRMT1 substrate.
-
-
Expected Outcome: A reduction in the methylated substrate should be observed with both batches if they are active.
-
-
Consider Off-Target Screening:
-
Action: If the problem persists and is critical to your research, consider having the compound profiled against a panel of common off-targets. This is an advanced step and may require collaboration with a specialized service provider.
-
Data Presentation
Table 1: Reported IC50 and GI50 Values for this compound
| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| hPRMT1 | In vitro methylation assay | 1.5 | |
| MCF-7a (Breast Cancer) | Growth Inhibition | 1.97 | |
| LNCaP (Prostate Cancer) | Growth Inhibition | 4.49 | |
| A549 (Lung Cancer) | Growth Inhibition | 0.7022 | |
| NCI-H1299 (Lung Cancer) | Growth Inhibition | 0.6844 | |
| MCF-7 (Breast Cancer) | Growth Inhibition | 0.4128 | |
| MDA-MB-231 (Breast Cancer) | Growth Inhibition | 0.5965 |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to also include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results as percent viability versus inhibitor concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations and for the appropriate time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-p65, phospho-c-Jun, or a known PRMT1 substrate) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
interpreting unexpected phenotypes with TC-E 5003 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing TC-E 5003. The information herein is intended to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Solubility and Preparation
-
Question: My this compound is not dissolving properly in my cell culture medium. What is the recommended procedure for solubilization?
-
Answer: this compound is known to have poor aqueous solubility.[1] For optimal results, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO.[1][2][3] Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4] Sonication or gentle warming to 37°C can also aid in the dissolution of the compound in the stock solvent.[5]
2. Unexpected Pro-Thermogenic Effects
-
Question: I am using this compound as a PRMT1 inhibitor, but I am observing an increase in markers of thermogenesis in my adipocyte cell culture. Is this a known off-target effect?
-
Answer: Yes, this is a documented "unexpected" phenotype. This compound has been shown to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[6] This effect is characterized by the upregulation of Ucp1 and Fgf21 expression and the activation of protein kinase A (PKA) signaling and lipolysis.[6][7] Importantly, these thermogenic effects are independent of its PRMT1 inhibitory activity and are not mediated by beta-adrenergic receptors.[6]
3. Anti-Inflammatory Effects and Pathway Modulation
-
Question: I am not observing the expected anti-inflammatory effects of this compound in my lipopolysaccharide (LPS)-stimulated macrophages. What could be the issue?
-
Answer: this compound exerts its anti-inflammatory effects by modulating the AP-1 and NF-κB signaling pathways.[8][9][10] Several factors could contribute to a lack of efficacy:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration. The IC50 for PRMT1 inhibition is 1.5 µM.[7][8] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression and activation status of components of the TLR4, AP-1, and NF-κB signaling pathways can vary between cell lines. Confirm that your chosen cell line has a robust response to LPS and expresses the necessary signaling components.
-
Timing of Treatment: The timing of this compound pre-treatment relative to LPS stimulation is critical. Pre-incubation with the inhibitor is often necessary to see an effect.
-
Endpoint Measurement: this compound has been shown to reduce LPS-induced nitric oxide (NO) production and the expression of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[9][11] It also attenuates the nuclear translocation of p65, p50, and c-Jun.[9][10] Verify that you are measuring appropriate downstream markers of these pathways.
-
4. Effects on Cancer Cell Proliferation
-
Question: I am seeing variable effects of this compound on the proliferation of my cancer cell line. What is the expected outcome?
-
Answer: this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast (MCF7a) and prostate (LNCaP) cancer cells.[1][2] It has also demonstrated anti-tumor effects in lung cancer models.[7][12] The IC50 values for growth inhibition can vary between cell lines.[5] If you are not observing an anti-proliferative effect, consider performing a dose-response study to determine the sensitivity of your specific cell line.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| PRMT1 Inhibition (IC50) | 1.5 µM | hPRMT1 | [7][8] |
| Growth Inhibition (GI50) | 1.97 µM | MCF7a | [5] |
| Growth Inhibition (GI50) | 4.49 µM | LNCaP | [5] |
| Anti-proliferative Effect | Significant at 6.0 µM | A549, H1299, MCF-7, MDA MB-231 | [7] |
Experimental Protocols
1. Western Blot Analysis of NF-κB and PKA Signaling
This protocol is designed to assess the effect of this compound on the activation of the NF-κB and PKA signaling pathways.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages for NF-κB or primary subcutaneous adipocytes for PKA) in 6-well plates and grow to 70-80% confluency.
-
For NF-κB analysis, pre-treat cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 15-60 minutes.
-
For PKA analysis, treat adipocytes with this compound for the desired time points (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
NF-κB Pathway: Phospho-p65, total p65, Phospho-IκBα, total IκBα, Lamin A/C (for nuclear fractions).
-
PKA Pathway: Phospho-PKA substrates, UCP1.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of changes in gene expression following this compound treatment.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the Western Blot protocol.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes, and a SYBR Green or TaqMan master mix.
-
Recommended target genes:
-
Inflammation: Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6.
-
Thermogenesis: Ucp1, Fgf21.
-
Housekeeping genes for normalization: Actb (β-actin), Gapdh.
-
-
Perform the qPCR reaction using a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene(s).
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 2. This compound | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TC-E 5003: A Focused Examination of PRMT1 Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the PRMT1 Inhibitor TC-E 5003
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular regulation and a compelling target in various therapeutic areas, including oncology and inflammatory diseases. The development of selective inhibitors is crucial for dissecting its biological functions and for advancing novel therapeutic strategies. This guide provides a comparative analysis of this compound, a known PRMT1 inhibitor, with other commercially available alternatives, focusing on its selectivity profile based on published experimental data.
Comparative Selectivity of PRMT1 Inhibitors
To objectively assess the selectivity of this compound, we compare its inhibitory activity with that of AMI-1, a broad-spectrum PRMT inhibitor, and MS023, a potent Type I PRMT inhibitor. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of PRMT enzymes.
| Target | This compound IC50 (µM) | AMI-1 IC50 (µM) | MS023 IC50 (nM) |
| PRMT1 | 1.5 [1][2][3] | 8.8 (human)[2] | 30 [2] |
| PRMT3 | Data not available | Inhibits | 119[2] |
| CARM1 (PRMT4) | No inhibition[1][4] | Inhibits | 83[2] |
| PRMT5 | Data not available | Inhibits | No inhibition |
| PRMT6 | Data not available | Inhibits | 4[2] |
| PRMT8 | Data not available | Data not available | 5[2] |
| Set7/9 (Lysine Methyltransferase) | No inhibition[1][4] | Not specified | No inhibition |
Note: "Data not available" indicates that comprehensive, publicly accessible data for this compound and AMI-1 against a full panel of PRMTs is limited. The selectivity of this compound is primarily defined by its potent inhibition of PRMT1 and lack of activity against CARM1 (PRMT4) and the lysine methyltransferase Set7/9[1][4]. In contrast, AMI-1 is a pan-PRMT inhibitor, affecting multiple family members, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6. MS023 demonstrates potent inhibition of Type I PRMTs, with nanomolar efficacy against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8[2].
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount. Below is a detailed methodology for a standard in vitro methyltransferase assay, which is a common method for generating the comparative data presented above.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by PRMT1 in the presence of an inhibitor.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (as a substrate)
-
S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled cofactor)
-
PRMT1 inhibitor (e.g., this compound, AMI-1, MS023) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Microplate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the assay buffer, recombinant PRMT1 enzyme, and varying concentrations of the inhibitor (or DMSO for control wells).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the histone H4 peptide substrate and S-[methyl-³H]-adenosyl-L-methionine to initiate the methyltransferase reaction.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction. The peptide substrate will bind to the paper, while unincorporated radiolabeled SAM will not.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove any unbound S-[methyl-³H]-adenosyl-L-methionine.
-
Scintillation Counting: After drying the filter paper, place it in a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PRMT1 activity.
-
IC50 Determination: Plot the PRMT1 activity against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a suitable nonlinear regression model.
Visualizing PRMT1's Role in Cellular Signaling
PRMT1 is a critical regulator of multiple signaling pathways implicated in cell proliferation, survival, and immune response. The diagram below illustrates the central role of PRMT1 in modulating the EGFR, Wnt, and cGAS-STING pathways.
This guide highlights the selectivity of this compound for PRMT1 in comparison to other inhibitors. While current data confirms its specificity against CARM1 and Set7/9, a broader profiling across the entire PRMT family would be beneficial for a more complete understanding of its off-target effects. The provided experimental protocol offers a standardized method for such investigations. The central role of PRMT1 in critical signaling pathways underscores the importance of selective inhibitors like this compound as valuable tools for both basic research and therapeutic development.
References
A Comparative Guide to the Efficacy of PRMT Inhibitors: TC-E 5003 vs. MS023
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent protein arginine methyltransferase (PRMT) inhibitors, TC-E 5003 and MS023. While both compounds target PRMTs, they exhibit distinct selectivity profiles and mechanisms of action, leading to different biological outcomes. This comparison summarizes their efficacy based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | MS023 |
| Primary Target | Selective inhibitor of PRMT1 | Potent pan-inhibitor of type I PRMTs |
| Potency (PRMT1 IC50) | 1.5 µM | 30 nM |
| Key Biological Effects | Anti-inflammatory, anti-tumor, activates thermogenesis | Anti-tumor, sensitizes to DNA damage, modulates RNA splicing |
Quantitative Efficacy Data
The following tables summarize the inhibitory concentrations of this compound and MS023 from various studies. It is important to note that these values were not determined in a head-to-head study and experimental conditions may have varied.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target PRMT | IC50 |
| This compound | PRMT1 | 1.5 µM[1] |
| MS023 | PRMT1 | 30 nM[2] |
| PRMT3 | 119 nM[2] | |
| PRMT4 (CARM1) | 83 nM[2] | |
| PRMT6 | 4 nM[2] | |
| PRMT8 | 5 nM[2] |
Table 2: Cellular Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | Efficacy Metric (IC50/EC50) |
| This compound | A549 (Lung Cancer) | Cell Viability | 0.7022 µM[3] |
| H1299 (Lung Cancer) | Cell Viability | 0.6884 µM[3] | |
| MCF-7 (Breast Cancer) | Cell Viability | 0.4128 µM[3] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 0.5965 µM[3] | |
| MS023 | H82 (Small Cell Lung Cancer) | Cell Viability | 0.6 µM[4] |
| H1092 (Small Cell Lung Cancer) | Cell Viability | 48.72 µM[4] |
Signaling Pathways and Mechanisms of Action
This compound: A Selective PRMT1 Inhibitor with Anti-Inflammatory Properties
This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1)[1]. Its mechanism of action has been notably characterized in the context of inflammation, where it modulates the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways[5][6]. By inhibiting PRMT1, this compound can suppress the expression of pro-inflammatory genes.
Unexpectedly, this compound has also been found to induce thermogenesis in adipocytes by activating protein kinase A (PKA) signaling, a pathway independent of its PRMT1 inhibitory activity[7].
MS023: A Potent Pan-Inhibitor of Type I PRMTs
MS023 is a potent and cell-active inhibitor of human type I PRMTs, including PRMT1, 3, 4, 6, and 8[2]. This broad-spectrum inhibition of type I PRMTs leads to a significant reduction in cellular levels of asymmetric dimethylarginine (aDMA) on histone and non-histone proteins.
In the context of cancer, inhibition of PRMT1 by MS023 has been shown to impair RNA splicing, leading to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks. This mechanism can sensitize cancer cells to DNA damaging agents[4].
Experimental Protocols
Biochemical PRMT Inhibition Assay (General Protocol)
A common method to determine the IC50 of PRMT inhibitors is a radiometric assay.
-
Reaction Setup : The reaction mixture typically contains a purified recombinant PRMT enzyme (e.g., PRMT1), a methyl-accepting substrate (e.g., a histone H4 peptide), and S-[3H]-adenosyl-L-methionine ([3H]-SAM) as the methyl donor, in a suitable reaction buffer.
-
Inhibitor Addition : The inhibitor (this compound or MS023) is added at varying concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic reaction to proceed.
-
Quenching : The reaction is stopped, often by spotting the mixture onto phosphocellulose paper.
-
Washing : The paper is washed to remove unincorporated [3H]-SAM.
-
Detection : The amount of incorporated [3H] on the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation.
-
Cell Seeding : Cancer cells (e.g., A549, H82) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of this compound or MS023 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells), and the IC50/EC50 value is calculated.
Experimental Workflow Diagram
Conclusion
This compound and MS023 are valuable chemical probes for studying the roles of PRMTs. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is a suitable choice for studies focused specifically on the role of PRMT1 in inflammatory and metabolic processes. Its selectivity allows for a more targeted investigation of PRMT1-specific functions.
-
MS023 is a highly potent inhibitor of multiple type I PRMTs . Its broad-spectrum activity makes it a powerful tool for investigating the overall consequences of type I PRMT inhibition, particularly in the context of cancer biology where redundancy among PRMTs may exist.
It is important to note the significant difference in potency, with MS023 being substantially more potent than this compound in biochemical assays against PRMT1. Researchers should carefully consider the required concentrations for cellular and in vivo studies.
Disclaimer: This guide is based on publicly available research data. A direct comparative study of this compound and MS023 under identical experimental conditions has not been identified. Therefore, the quantitative data presented should be interpreted with caution.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of TC-E 5003: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of TC-E 5003 against other known anti-inflammatory agents. The data presented is supported by experimental findings to aid in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Experimental evidence indicates that this compound effectively reduces the production of pro-inflammatory mediators in cellular models of inflammation. This guide compares the performance of this compound with established anti-inflammatory compounds, BAY 11-7082 and Triptolide, focusing on their mechanisms of action and inhibitory effects on inflammatory markers.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects primarily through the inhibition of PRMT1, which in turn modulates the lipopolysaccharide (LPS)-induced Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This leads to a downstream reduction in the expression of various pro-inflammatory genes.
In comparison, BAY 11-7082 is a well-characterized inhibitor of the NF-κB pathway, acting by irreversibly inhibiting the phosphorylation of IκBα, a critical step for NF-κB activation.[2][3] Triptolide, a natural product, also demonstrates potent anti-inflammatory effects by targeting the NF-κB and other signaling pathways, leading to the suppression of inflammatory cytokine production.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and its comparators on key inflammatory markers. The data has been compiled from various in vitro studies, primarily using the RAW 264.7 macrophage cell line stimulated with LPS to induce an inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) Production and Inflammatory Gene Expression by this compound
| Inflammatory Marker | Cell Line | Treatment Condition | Observed Effect |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) + this compound (0-1 µM) | Dose-dependent decrease in NO production. |
| iNOS mRNA | RAW 264.7 | LPS (1 µg/mL) + this compound | Remarkable reduction in mRNA expression.[1] |
| COX-2 mRNA | RAW 264.7 | LPS (1 µg/mL) + this compound | Downregulation of mRNA expression.[1] |
| TNF-α mRNA | RAW 264.7 | LPS (1 µg/mL) + this compound | Downregulation of mRNA expression.[1] |
| IL-1β mRNA | RAW 264.7 | LPS (1 µg/mL) + this compound | Downregulation of mRNA expression.[1] |
| IL-6 mRNA | RAW 264.7 | LPS (1 µg/mL) + this compound | Downregulation of mRNA expression.[1] |
Table 2: Comparative IC50 Values for Inhibition of Inflammatory Markers
| Compound | Target | IC50 Value | Cell Line |
| This compound | PRMT1 | 1.5 µM | - |
| BAY 11-7082 | NF-κB activation (TNF-α induced) | ~5-10 µM | HEK293 cells |
| IL-1β secretion | ~10 µM | THP-1 cells | |
| Triptolide | IL-6 secretion | 20-50 ng/mL | Human Bronchial Epithelial Cells[4] |
| COX-2 expression | Markedly attenuated at 0.2-5 µg/L | Human A172 astroglial cells[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits PRMT1, modulating Src and downstream NF-κB and AP-1 pathways.
Caption: Workflow for evaluating anti-inflammatory compounds in vitro.
Experimental Protocols
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound and other test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol is used to determine the protein expression levels of key components of the NF-κB signaling pathway, such as p65 and IκBα, to assess the activation state of this pathway.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat as described in the Griess assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol is used to quantify the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Materials:
-
RAW 264.7 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat RAW 264.7 cells as described in the previous protocols.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.[6]
Conclusion
The presented data indicates that this compound is a potent inhibitor of the inflammatory response in vitro. Its mechanism of action, involving the modulation of the PRMT1/NF-κB/AP-1 axis, provides a distinct approach to inflammation control compared to direct NF-κB inhibitors like BAY 11-7082 and the broader-acting Triptolide. While direct comparative IC50 values for all inflammatory markers are not yet fully established for this compound, the dose-dependent inhibition of key pro-inflammatory mediators highlights its potential as a valuable research tool and a promising candidate for further anti-inflammatory drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Control Experiments for TC-E 5003 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with an IC50 of 1.5 µM.[1][2][3][4][5][6][7][8] It has demonstrated significant anti-inflammatory properties by modulating the NF-κB and AP-1 signaling pathways.[1][2][9] Additionally, this compound has been observed to induce thermogenesis through a Protein Kinase A (PKA)-dependent pathway, a function that may be independent of its PRMT1 inhibitory activity.[10][11] This dual activity necessitates a carefully designed set of control experiments to dissect its mechanism of action and evaluate its specificity. This guide provides a framework for designing and interpreting control experiments for studies involving this compound, with a focus on its anti-inflammatory and thermogenic effects.
Data Presentation: Comparative Efficacy of this compound and Control Compounds
The following tables summarize the expected quantitative data from key experiments, providing a clear comparison between this compound and relevant control compounds.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Concentration Range (µM) | Assay | Target Cell Line | Key Parameter Measured | Expected Outcome for this compound | Positive Control | Negative Control |
| This compound | 0.1 - 10 | LPS-induced NO Production | RAW 264.7 | Nitric Oxide (NO) Levels | Dose-dependent decrease | Dexamethasone | Vehicle (DMSO) |
| This compound | 0.1 - 10 | NF-κB Reporter Assay | HEK293-NF-κB-Luc | Luciferase Activity | Dose-dependent decrease | QNZ (EVP4593) | Vehicle (DMSO) |
| This compound | 1 - 10 | Western Blot | RAW 264.7 | Phospho-p65, Phospho-IκBα | Dose-dependent decrease | Parthenolide | Vehicle (DMSO) |
| Inactive Analog | 0.1 - 10 | All of the above | RAW 264.7, HEK293 | All of the above | No significant effect | N/A | Vehicle (DMSO) |
Table 2: In Vitro Thermogenesis Activity
| Compound | Concentration Range (µM) | Assay | Target Cell Line | Key Parameter Measured | Expected Outcome for this compound | Positive Control | Negative Control |
| This compound | 1 - 20 | UCP1 Expression (qPCR) | Differentiated 3T3-L1 Adipocytes | UCP1 mRNA levels | Dose-dependent increase | Forskolin | Vehicle (DMSO) |
| This compound | 1 - 20 | PKA Activity Assay | Differentiated 3T3-L1 Adipocytes | PKA Kinase Activity | Dose-dependent increase | Dibutyryl-cAMP | Vehicle (DMSO) |
| This compound | 1 - 20 | Western Blot | Differentiated 3T3-L1 Adipocytes | Phospho-CREB, UCP1 | Dose-dependent increase | Forskolin | Vehicle (DMSO) |
| PRMT1 Inhibitor (GSK3368715) | 1 - 20 | UCP1 Expression (qPCR) | Differentiated 3T3-L1 Adipocytes | UCP1 mRNA levels | No significant effect | Forskolin | Vehicle (DMSO) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
In Vitro Anti-Inflammatory Assays
a. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound, a positive control (e.g., Dexamethasone), a negative control (vehicle, e.g., DMSO), or an inactive analog for 1 hour. Subsequently, cells are stimulated with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
b. NF-κB Reporter Assay
-
Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct are used.
-
Treatment: Cells are treated with this compound, a positive control (e.g., QNZ (EVP4593)), a negative control (vehicle), or an inactive analog for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 6 hours.
-
Luciferase Measurement: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
c. Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: Following treatment as described in 1a, RAW 264.7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and signals are detected using an enhanced chemiluminescence (ECL) substrate.
In Vitro Thermogenesis Assays
a. UCP1 Gene Expression Analysis (qPCR)
-
Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated adipocytes are treated with this compound, a positive control (e.g., Forskolin), a negative control (vehicle), or a PRMT1-specific inhibitor (e.g., GSK3368715) for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using primers specific for UCP1 and a housekeeping gene (e.g., β-actin or GAPDH).
-
Data Analysis: The relative expression of UCP1 mRNA is calculated using the ΔΔCt method.
b. PKA Activity Assay
-
Cell Lysates: Differentiated 3T3-L1 adipocytes are treated as described in 2a for a shorter duration (e.g., 30 minutes) and then lysed.
-
PKA Assay: PKA activity in the cell lysates is measured using a commercially available PKA kinase activity assay kit, which typically involves the phosphorylation of a specific substrate and detection of the phosphorylated product.
-
Data Analysis: PKA activity is normalized to the total protein concentration of the lysate.
c. Western Blot for Thermogenesis-Related Proteins
-
Sample Preparation: Differentiated 3T3-L1 adipocytes are treated as described in 2a for 24 hours, and cell lysates are prepared.
-
Immunoblotting: Western blotting is performed as described in 1c, using primary antibodies against UCP1, phospho-CREB, and total CREB.
Mandatory Visualizations
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound's dual activities.
Caption: Signaling pathways modulated by this compound.
References
- 1. scbt.com [scbt.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemdiv.com [chemdiv.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tribioscience.com [tribioscience.com]
- 8. activemotif.jp [activemotif.jp]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Activity of TC-E 5003: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the off-target activity of the selective PRMT1 inhibitor, TC-E 5003, with a specific focus on Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and SET domain containing lysine methyltransferase 7/9 (Set7/9). This document presents a comparative assessment against known inhibitors of CARM1 and Set7/9, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in various cellular processes.[1][2][3][4][5] Extensive analysis demonstrates that this compound exhibits negligible inhibitory activity against CARM1 and Set7/9, underscoring its high selectivity. This guide offers a direct comparison of this compound's off-target profile with the on-target activity of established CARM1 and Set7/9 inhibitors, providing valuable data for researchers evaluating its use in experimental settings.
Comparative Inhibitor Activity
The following tables summarize the inhibitory activity (IC50 values) of this compound against its intended target, PRMT1, and its off-targets, CARM1 and Set7/9. For comparative purposes, the IC50 values of known CARM1 and Set7/9 inhibitors are also provided.
Table 1: Comparative Activity of this compound and CARM1 Inhibitors
| Compound | Target | IC50 (µM) |
| This compound | PRMT1 | 1.5 [1][2][3][4][5] |
| CARM1 | > 50 (No significant inhibition) [2][3][4] | |
| EZM2302 | CARM1 | < 0.1 |
| TP-064 | CARM1 | Potent, specific IC50 not detailed |
| iCARM1 | CARM1 | 12.3[6][7] |
| Compound 43 | CARM1 | Data not available |
| SKI-73 | CARM1 | Data not available |
| MS049 | CARM1 | Data not available |
| TC-E 5006 | CARM1 | Data not available |
Table 2: Comparative Activity of this compound and Set7/9 Inhibitors
| Compound | Target | IC50 (µM) |
| This compound | Set7/9 | > 50 (<5% inhibition at 50 µM) |
| Sinefungin | Set7/9 | ~20 |
| (R)-PFI-2 | Set7/9 | Nanomolar range |
| Cyproheptadine | Set7/9 | Data not available |
Experimental Protocols
To ensure the reproducibility of the presented data, this section details the methodologies for assessing the enzymatic activity of CARM1 and Set7/9.
CARM1 In Vitro Methylation Assay (Radiometric)
This protocol is adapted from established methods for measuring CARM1 activity.[8]
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT
-
Inhibitors (this compound and reference compounds) dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme (e.g., ~100 ng), and the desired concentration of the inhibitor or DMSO vehicle.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone H3 substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity using a scintillation counter after excising the corresponding gel band.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Set7/9 In Vitro Methyltransferase Assay (Fluorescence-based)
This protocol is based on a common method for high-throughput screening of Set7/9 inhibitors.
Materials:
-
Recombinant human Set7/9 enzyme
-
Histone H3 peptide (e.g., residues 1-21) as substrate
-
S-adenosyl-L-methionine (SAM)
-
Fluorescent probe that binds to the SAM-binding pocket
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Triton X-100
-
Inhibitors (this compound and reference compounds) dissolved in DMSO
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the inhibitors at various concentrations or DMSO vehicle.
-
Add the recombinant Set7/9 enzyme to all wells.
-
Add the fluorescent probe to all wells.
-
Initiate the reaction by adding the histone H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a broader context for the importance of selective inhibition, the following diagrams illustrate the key signaling pathways involving CARM1 and Set7/9, as well as a typical experimental workflow for assessing inhibitor activity.
Caption: CARM1 Signaling Pathway.
Caption: Set7/9 Signaling Pathway.
Caption: Inhibitor Activity Assay Workflow.
References
- 1. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating TC-E 5003 Effects: A Comparative Guide to Genetic Knockdown of PRMT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Protein Arginine Methyltransferase 1 (PRMT1) and validating the on-target effects of its selective inhibitor, TC-E 5003: genetic knockdown (siRNA/shRNA) and pharmacological inhibition. Understanding the parallels and distinctions between these approaches is crucial for robust experimental design and accurate data interpretation in drug development and related research fields.
Comparative Analysis: Genetic Knockdown vs. Pharmacological Inhibition
Genetic knockdown of PRMT1 offers a highly specific method to study the loss-of-function phenotype, serving as a critical benchmark for assessing the on-target efficacy of small molecule inhibitors like this compound. This compound is a selective inhibitor of PRMT1 with an IC50 of 1.5 µM.[1][2] Both techniques are employed to probe the role of PRMT1 in various cellular processes, including signal transduction, cell proliferation, and inflammation.
Effects on Cell Viability
Both genetic knockdown of PRMT1 and treatment with this compound have been shown to reduce cell viability and proliferation in various cancer cell lines. This convergence of phenotypes strongly suggests that the anti-proliferative effects of this compound are, at least in part, mediated through the inhibition of PRMT1.
| Cell Line | Method | Endpoint | Result | Reference |
| A549 (Lung Cancer) | This compound (6.0 µM, 48h) | Inhibition Rate | 77.11% | [3][4] |
| H1299 (Lung Cancer) | This compound (6.0 µM, 48h) | Inhibition Rate | 80.11% | [3][4] |
| MCF-7 (Breast Cancer) | This compound (6.0 µM, 48h) | Inhibition Rate | 86.77% | [3][4] |
| MDA-MB-231 (Breast Cancer) | This compound (6.0 µM, 48h) | Inhibition Rate | 71.43% | [3][4] |
| A549 (Lung Cancer) | This compound | IC50 | 0.7022 µM | [3] |
| H1299 (Lung Cancer) | This compound | IC50 | 0.6844 µM | [3] |
| MCF-7 (Breast Cancer) | This compound | IC50 | 0.4128 µM | [3] |
| MDA-MB-231 (Breast Cancer) | This compound | IC50 | 0.5965 µM | [3] |
| Pancreatic Cancer Cell Lines (PANC-1, MiaPaca-2) | PRMT1 Knockdown | Cell Proliferation & Colony Formation | Significantly inhibited | [5] |
Impact on Inflammatory Signaling Pathways
A key application for validating this compound's mechanism of action is through the analysis of inflammatory signaling pathways, particularly NF-κB and AP-1. Studies in RAW264.7 macrophage-like cells have demonstrated that both PRMT1 knockdown and this compound treatment lead to the suppression of lipopolysaccharide (LPS)-induced inflammatory responses.[6][7]
This compound has been shown to downregulate the nuclear translocation of the NF-κB subunits p65 and p50, as well as the AP-1 transcriptional factor c-Jun.[6][7] Furthermore, this compound was found to directly regulate c-Jun gene expression following LPS treatment.[6][7] In the NF-κB signaling pathway, the activation of IκBα and Src was attenuated by this compound.[6]
Crucially, the inhibitory effects of this compound on c-Jun expression were corroborated in PRMT1-knockdown cells, where total c-Jun expression was clearly reduced upon LPS exposure.[8] This provides strong evidence that this compound modulates the AP-1 pathway through its inhibition of PRMT1.
| Pathway | Effect of PRMT1 Knockdown | Effect of this compound Treatment | Common Downstream Effects | Reference |
| NF-κB | Reduced Src activation | Attenuated IκBα and Src activation, reduced nuclear translocation of p65 and p50 | Decreased expression of inflammatory genes (iNOS, COX-2, TNF-α, IL-6) | [6][7][9] |
| AP-1 | Reduced total c-Jun expression | Suppressed c-Jun transcription and nuclear translocation | Decreased expression of inflammatory genes | [8] |
Potential Off-Target and PRMT1-Independent Effects
While genetic knockdown provides a specific benchmark, it is important to consider that pharmacological inhibitors may have off-target effects. One study has reported that the thermogenic effects of this compound in adipocytes, including the upregulation of Ucp1 and Fgf21, appear to be independent of PRMT1.[10] This highlights the importance of using genetic validation to distinguish between on-target and potential off-target effects of chemical probes.
Experimental Protocols
Genetic Knockdown of PRMT1 using siRNA in RAW264.7 Cells
This protocol provides a general guideline for siRNA-mediated knockdown of PRMT1 in RAW264.7 cells. Optimization of siRNA concentration and incubation times may be required for specific experimental setups.
Materials:
-
RAW264.7 cells
-
DMEM with high glucose, 10% FBS, and Penicillin/Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
PRMT1-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX transfection reagent
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 RAW264.7 cells per well in a 6-well plate with 2 mL of complete growth medium.[11]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA (final concentration of 10-20 nM) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 3-5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest cells and assess PRMT1 protein levels by Western blot or mRNA levels by RT-qPCR to confirm knockdown efficiency.
This compound Treatment of RAW264.7 Cells
This protocol outlines a general procedure for treating RAW264.7 cells with this compound to study its effects on inflammatory responses.
Materials:
-
RAW264.7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, pre-treat the cells with the desired concentration of this compound (e.g., 0-1 µM) for 30 minutes to 1 hour before inducing an inflammatory response.[1][12] A vehicle control (DMSO) should be included.
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the endpoint being measured (e.g., protein phosphorylation, gene expression, cytokine production).
-
Analysis: Harvest the cells or culture supernatant for downstream analysis, such as Western blot, RT-qPCR, or ELISA.
Western Blot for PRMT1 and Signaling Proteins
This protocol provides a general framework for performing Western blot analysis to detect PRMT1 and key proteins in the NF-κB and AP-1 signaling pathways.
Materials:
-
Cell lysate (from siRNA knockdown or this compound treated cells)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-phospho-p65, anti-p65, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating this compound
Caption: Workflow for comparing this compound and PRMT1 knockdown.
PRMT1's Role in NF-κB and AP-1 Signaling
Caption: PRMT1's role in NF-κB and AP-1 signaling pathways.
By employing a combination of genetic and pharmacological approaches, researchers can confidently validate the on-target effects of this compound, elucidate the specific roles of PRMT1 in cellular pathways, and build a stronger foundation for potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 promotes pancreatic cancer development and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Confirming TC-E 5003's Mechanism: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to confirm the mechanism of action of TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This compound exhibits a dual mechanism, impacting inflammatory pathways through PRMT1 inhibition and modulating thermogenesis via a PRMT1-independent activation of Protein Kinase A (PKA). Rescue experiments are crucial to unequivocally attribute the observed cellular effects to these distinct mechanisms.
Comparison of Rescue Experiment Strategies
To validate the on-target effects of this compound, two primary rescue strategies are proposed, addressing both its PRMT1-dependent and -independent activities.
| Rescue Strategy | Experimental Approach | Expected Outcome if this compound acts on-target | Alternative PRMT1 Inhibitors for Comparison |
| 1. PRMT1-Dependent Rescue (Inflammatory Pathways) | a) Overexpression of Wild-Type PRMT1: Transduce cells with a lentiviral vector encoding wild-type human PRMT1 prior to this compound treatment. | Increased PRMT1 levels will partially or fully reverse the inhibitory effects of this compound on NF-κB and AP-1 signaling, restoring the inflammatory response. | - MS023 - GSK3368715 |
| b) Site-Directed Mutagenesis of PRMT1 (Theoretical): Introduce mutations in the this compound binding pocket of PRMT1 to create a drug-resistant mutant. Overexpress this mutant in cells. | The this compound-resistant PRMT1 mutant will remain active in the presence of the inhibitor, thus rescuing the downstream signaling and cellular phenotypes. | ||
| 2. PRMT1-Independent Rescue (Thermogenesis Pathway) | a) PKA Inhibition: Co-treat cells with this compound and a specific PKA inhibitor (e.g., H-89). | The PKA inhibitor will block the this compound-induced thermogenic effects (e.g., UCP1 expression), demonstrating the PKA-dependency of this pathway. | - Forskolin (PKA activator) |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: RAW 264.7 (murine macrophage-like), A549 (human lung carcinoma), primary subcutaneous adipocytes.
-
Reagents: this compound (Selleck Chemicals), MS023 (Selleck Chemicals), GSK3368715 (Selleck Chemicals), Lipopolysaccharide (LPS), PKA inhibitor H-89, Forskolin, antibodies for p-c-Jun, p-p65, p-p50, total c-Jun, p65, p50, PKA substrates, and loading controls (e.g., β-actin, GAPDH).
Lentiviral Transduction for PRMT1 Overexpression in RAW 264.7 Cells
This protocol is adapted for the overexpression of wild-type or mutant PRMT1.
-
Vector Preparation: Clone the cDNA of human PRMT1 into a lentiviral expression vector (e.g., pLKO.1). For the theoretical resistant mutant, introduce point mutations using a site-directed mutagenesis kit.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction of RAW 264.7 Cells:
-
Seed RAW 264.7 cells in a 6-well plate.
-
When cells reach 50-70% confluency, replace the medium with fresh medium containing the lentiviral particles at a desired multiplicity of infection (MOI) and polybrene (8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic.
-
Confirm PRMT1 overexpression by Western blotting.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells as per the experimental design, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
PKA Activity Assay
A commercially available PKA activity assay kit can be used to measure the direct effect of this compound on PKA activation.
-
Prepare cell lysates from cells treated with this compound, H-89, or Forskolin.
-
Follow the manufacturer's protocol for the PKA kinase activity assay, which typically involves the phosphorylation of a specific substrate and its detection by a colorimetric or fluorescent method.
Mandatory Visualizations
Caption: PRMT1-dependent inflammatory signaling pathway inhibited by this compound.
Caption: PRMT1-independent thermogenic pathway activated by this compound.
Caption: Workflow for PRMT1-dependent rescue experiment.
Safety Operating Guide
Proper Disposal of TC-E 5003: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of TC-E 5003, a selective inhibitor of protein arginine methyltransferase 1 (PRMT1).
While Safety Data Sheets (SDS) for this compound from multiple suppliers indicate that it is not classified as a hazardous substance, it is imperative to follow rigorous disposal protocols to ensure personnel safety and environmental protection.[1][2] The following procedures are based on general best practices for laboratory chemical waste disposal and specific considerations for compounds dissolved in dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE)
Before handling this compound in either solid or solution form, all personnel must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. |
| Body Protection | Laboratory coat | Fully buttoned to protect from potential splashes. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended when handling larger quantities or creating solutions. |
Disposal Procedures for this compound
The proper disposal of this compound depends on its form (solid or in solution). As this compound is frequently dissolved in DMSO for experimental use, disposal of the resulting solution requires special attention.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step. Never mix different types of chemical waste.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
Label the container as "Non-hazardous Chemical Waste" and include the full chemical name: "this compound (N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide))" and CAS number: "17328-16-4".
-
-
This compound in DMSO Solution:
-
Solutions of this compound in DMSO should be collected in a separate, designated waste container for organic solvents.[3]
-
The container must be clearly labeled as "Hazardous Waste: Organic Solvents" and list all components, including "this compound" and "Dimethyl Sulfoxide".
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.
-
If the labware is contaminated with a DMSO solution of this compound, it should be treated as hazardous solid waste.
-
Step 2: Waste Collection and Storage
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
Do not overfill waste containers. Leave at least 10% headspace to allow for expansion.
Step 3: Final Disposal
-
The disposal of all chemical waste, including non-hazardous materials, must be handled by a licensed and certified chemical waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. They will ensure compliance with all local, state, and federal regulations.
-
DMSO-containing waste is typically disposed of via incineration by a specialized waste management facility.[5]
Experimental Protocol: Preparation of a this compound Stock Solution
For many research applications, a stock solution of this compound is prepared in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microfuge tubes or vials
-
Calibrated pipettes
Procedure:
-
In a chemical fume hood, weigh the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Cap the tube or vial securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, as recommended by the supplier.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling TC-E 5003
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PRMT1 inhibitor, TC-E 5003.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
I. Compound Data Summary
The following table summarizes key information for this compound, pertinent to its safe handling and use.
| Property | Data |
| Chemical Name | N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloro)-acetamide |
| Synonyms | NSC 30176 |
| CAS Number | 17328-16-4 |
| Molecular Formula | C₁₆H₁₄Cl₂N₂O₄S |
| Molecular Weight | 401.3 g/mol |
| Physical State | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS) |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to preparation of solutions.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard information.
-
Confirm that the Safety Data Sheet (SDS) is accessible.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear chemical-resistant gloves. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, butyl rubber or fluoroelastomer gloves are recommended over standard nitrile gloves[1].
-
Body Protection: A standard laboratory coat should be worn to protect against spills.
-
Respiratory Protection: Not generally required for handling the solid compound in well-ventilated areas. If there is a risk of generating dust or aerosols, especially when weighing, a fume hood should be used.
3. Weighing and Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula for transferring the solid compound.
-
When dissolving in DMSO, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
4. Storage of Solutions:
-
Store stock solutions in clearly labeled, tightly sealed containers.
-
Follow the recommended storage temperatures: 0 - 4°C for short-term and -20°C for long-term storage.
III. Disposal Plan
Proper disposal of this compound and its solutions is critical to prevent environmental contamination and ensure compliance with local regulations.
1. Solid Waste:
-
Unused or waste this compound solid should be collected in a designated, labeled waste container for non-hazardous chemical solids.
-
Do not dispose of solid chemical waste in regular laboratory trash bins[2].
2. Liquid Waste (DMSO Solutions):
-
Solutions of this compound in DMSO should be collected in a designated hazardous waste container for organic solvents[3].
-
Do not pour DMSO solutions down the drain[4].
-
Ensure the waste container is properly labeled with the contents, including the solvent (DMSO) and the solute (this compound).
3. Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
